molecular formula C6H15ClN2 B13705684 N-Methylhomopiperazine HCl CAS No. 1046832-15-8

N-Methylhomopiperazine HCl

Cat. No.: B13705684
CAS No.: 1046832-15-8
M. Wt: 150.65 g/mol
InChI Key: IRWQPRYGVOCXKG-UHFFFAOYSA-N
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Description

N-Methylhomopiperazine HCl is a useful research compound. Its molecular formula is C6H15ClN2 and its molecular weight is 150.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methylhomopiperazine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylhomopiperazine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1046832-15-8

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

1-methyl-1,4-diazepane;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H

InChI Key

IRWQPRYGVOCXKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNCC1.Cl

Origin of Product

United States

Foundational & Exploratory

N-Methylhomopiperazine Hydrochloride: Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic systems) is a critical objective for improving the clinical success rate of drug candidates. N-Methylhomopiperazine Hydrochloride (1-Methyl-1,4-diazepane hydrochloride) serves as a premier sp3-rich building block. By expanding the traditional 6-membered piperazine ring into a 7-membered diazepane system, medicinal chemists can introduce novel conformational flexibility, alter the spatial projection of substituents, and finely tune the physicochemical properties of lead compounds. This whitepaper provides an in-depth technical analysis of N-methylhomopiperazine HCl, detailing its structural advantages, structure-activity relationship (SAR) dynamics, and validated experimental protocols for its integration into complex pharmacophores.

Chemical Architecture and Physicochemical Properties

N-Methylhomopiperazine is characterized by its 7-membered heterocyclic core containing two nitrogen atoms, one of which is methylated. While the free base is a volatile liquid, the hydrochloride salt is the preferred form for pharmaceutical development due to its enhanced bench stability, resistance to oxidation, and precise stoichiometric handling[1][2].

Quantitative Physicochemical Profile

The following table summarizes the critical properties of N-methylhomopiperazine, comparing the free base and the hydrochloride salt to inform experimental design.

PropertyValueCausality / Experimental Relevance
Chemical Name N-Methylhomopiperazine HClStandard IUPAC nomenclature for the diazepane core.
CAS Number (Free Base) 4318-37-0Primary identifier for the unprotonated, liquid form[3].
CAS Number (HCl Salt) 1046832-15-8Identifier for the bench-stable, solid hydrochloride salt[2].
Molecular Weight (Salt) 150.65 g/mol Critical for accurate stoichiometric calculations in synthesis[2].
Density (Free Base) 0.918 g/mL at 25 °CRelevant for volumetric dispensing if the free base is generated[1][3].
Boiling Point (Free Base) 74-75 °C at 35 mmHgIndicates high volatility; necessitates the use of the HCl salt for long-term storage[1][3].
Predicted pKa 10.82 ± 0.20Indicates strong basicity; dictates the need for stoichiometric base during coupling reactions[3].

Structure-Activity Relationship (SAR) Dynamics in Drug Discovery

The transition from a piperazine to a homopiperazine ring is a classic homologation strategy. The 7-membered ring undergoes rapid pseudorotation, allowing the N-methyl group to sample a broader conformational space. This dynamic behavior is heavily leveraged in the development of targeted therapeutics.

  • KRAS-G12D Inhibitors: In the design of novel KRAS-G12D inhibitors, the homopiperazine moiety is utilized to optimize interactions within the SWII pocket. The unique exit vector of the 7-membered ring allows the molecule to form critical hydrogen bonds with mutated ASP12 residues while simultaneously improving the overall oral absorption and LogP profile of the drug candidate[4].

  • 5-HT3 Receptor Ligands: SAR studies investigating 5-HT3 receptor ligands utilize N-methylhomopiperazine to map the steric boundaries of the orthosteric binding site. Comparing the flexible tertiary amine of homopiperazine against rigid analogs provides vital insights into the spatial requirements for optimal receptor affinity[5].

  • Anti-Parasitic Kinase Inhibitors: In the pursuit of treatments for Human African Trypanosomiasis, incorporating N-methylhomopiperazine has been shown to significantly improve the selectivity profile of kinase inhibitors against a panel of human kinases, establishing safer, orally bioavailable leads[6].

SAR_Logic A Lead Compound (Piperazine Core) B Homologation Strategy (Ring Expansion to Diazepane) A->B C N-Methylhomopiperazine Integration B->C D Altered Spatial Projection & Increased Flexibility C->D E Shifted pKa & Solubility Profile C->E F Enhanced Target Binding (e.g., KRAS-G12D, Kinases) D->F E->F

Caption: Logical flow of SAR optimization using N-methylhomopiperazine ring expansion.

Synthetic Methodologies and Experimental Workflows

Because the hydrochloride salt is utilized, synthetic workflows must incorporate an in situ free-basing step. The secondary amine of the homopiperazine core is a potent nucleophile, making it ideal for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Exp_Workflow Step1 Step 1: Salt Neutralization (Cs2CO3 / DiPEA) Step2 Step 2: Electrophile Addition (Target Scaffold) Step1->Step2 Step3 Step 3: Thermal Activation (100-150°C) Step2->Step3 Step4 Step 4: Aqueous Workup & Extraction Step3->Step4 Step5 Step 5: Chromatographic Purification Step4->Step5

Caption: Step-by-step synthetic workflow for N-methylhomopiperazine functionalization.

Validated Protocol: Microwave-Assisted Nucleophilic Substitution

The following protocol outlines a self-validating system for coupling N-methylhomopiperazine HCl to a sterically hindered heteroaryl chloride.

Step 1: Reagent Preparation & In Situ Free-Basing

  • Action: In a microwave-safe vial, suspend N-methylhomopiperazine HCl (1.2 equivalents) and anhydrous Cesium Carbonate (Cs2CO3, 2.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: The HCl salt must be deprotonated to liberate the nucleophilic secondary amine. Cs2CO3 is heavily favored over weaker bases due to the "cesium effect," which significantly enhances the solubility and nucleophilicity of the intermediate[4].

  • Validation Check: Observe the reaction mixture; the dissolution of the organic salt and the formation of a fine inorganic suspension (CsCl) indicates successful metathesis.

Step 2: Electrophile Introduction & Microwave Activation

  • Action: Add the heteroaryl chloride electrophile (1.0 equivalent) to the vial. Seal and heat via microwave irradiation at 120 °C for 16 hours[4].

  • Causality: The 7-membered diazepane ring is sterically bulkier than its 6-membered counterparts. Microwave irradiation ensures rapid, uniform heating, providing the necessary thermodynamic energy to overcome the high activation barrier associated with hindered SNAr reactions.

  • Validation Check: Extract a 5 µL aliquot, dilute in methanol, and analyze via LCMS. The protocol is validated to proceed when the mass of the starting electrophile is depleted and the [M+H]+ peak of the target adduct dominates the chromatogram.

Step 3: Aqueous Workup and Phase Separation

  • Action: Cool the mixture to room temperature and partition between ethyl acetate and water. Wash the organic layer sequentially with a saturated NaCl solution (brine) three times[4].

  • Causality: N-methylhomopiperazine and DMF are highly water-soluble. The brine washes effectively pull the polar solvent and unreacted amine into the aqueous phase while "salting out" the less polar product into the organic ethyl acetate layer.

  • Validation Check: The organic layer must remain clear and distinct from the aqueous layer, indicating successful phase separation without the formation of an emulsion.

Step 4: Desiccation and Chromatographic Purification

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue using silica gel column chromatography (e.g., a gradient of dichloromethane to methanol)[4].

  • Causality: Removes trace inorganic salts, residual moisture, and any minor degradation byproducts generated during microwave heating.

  • Validation Check: Thin-Layer Chromatography (TLC) should reveal a single, well-resolved spot. Given the basic nature of the tertiary amine, the spot will stain positively with Dragendorff's reagent.

Conclusion

N-Methylhomopiperazine HCl is a highly versatile and indispensable reagent in the modern drug discovery toolkit. Its unique physicochemical properties—specifically its basicity, sp3-rich 3D conformation, and structural flexibility—enable researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. By adhering to validated, causality-driven synthetic protocols, development teams can efficiently integrate this diazepane core to address challenging targets across oncology, neurology, and infectious diseases.

Sources

Pharmacological Applications of N-Substituted Piperazine and Homopiperazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The N-substituted piperazine and its seven-membered ring analogue, homopiperazine (or 1,4-diazepane), are quintessential examples of such scaffolds.[1][2] Their conformational flexibility, basic nitrogen atoms capable of forming crucial salt bridges, and synthetic tractability have made them foundational elements in modern drug design. The N-methyl substitution, in particular, is a frequently employed moiety that can fine-tune a compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the pharmacological applications of N-methylhomopiperazine and the closely related, extensively studied N-methylpiperazine derivatives. We will dissect their roles in major therapeutic areas, including psychiatry, oncology, and infectious diseases, while providing field-proven experimental protocols and data-driven insights for researchers, scientists, and drug development professionals.

Section 1: The N-Methylpiperazine Moiety in Atypical Antipsychotics

The most profound impact of the N-methylpiperazine moiety is arguably in the field of neuropsychiatry. This scaffold is a cornerstone of several second-generation, or "atypical," antipsychotics, which have revolutionized the treatment of schizophrenia and bipolar disorder.[2][3]

Exemplary Drugs: Clozapine and Olanzapine

Clozapine and Olanzapine are benchmark atypical antipsychotics that prominently feature an N-methylpiperazine ring.[4][5][6] This structural feature is critical for their interaction with a complex array of neurotransmitter receptors. Unlike first-generation antipsychotics that primarily act as potent dopamine D2 receptor antagonists, atypical agents exhibit a broader pharmacological profile.

Core Mechanism of Action: Multi-Receptor Antagonism

The therapeutic efficacy of these derivatives stems from a "multi-receptor" binding profile, with a key interaction being the simultaneous antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7] The blockade of D2 receptors in the mesolimbic pathway is believed to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), while 5-HT2A antagonism is thought to enhance dopamine release in other brain regions, potentially mitigating extrapyramidal side effects and improving "negative" and cognitive symptoms.[8][9]

Antipsychotic_Mechanism Drug N-Methylpiperazine Derivative (e.g., Olanzapine, Clozapine) D2 Dopamine D2 Receptor Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonism Positive Alleviation of Positive Symptoms D2->Positive Modulates Negative Improvement in Negative/Cognitive Symptoms & Reduced Side Effects HT2A->Negative Modulates

Caption: Dual-receptor antagonism by N-Methylpiperazine antipsychotics.

Structure-Activity Relationship (SAR) Insights

Research into clozapine analogues has demonstrated how subtle chemical modifications influence receptor affinity. For instance, the position of a chloro or trifluoromethanesulfonyloxy (TfO) group on the tricyclic core can dramatically alter the binding profile.[4] One study found that a 2-OTf analogue of clozapine exhibited a significantly higher affinity for D2 receptors (IC50 of 31 nM) compared to clozapine itself (IC50 of 330 nM) while interestingly showing no notable affinity for muscarinic receptors, a common source of side effects for clozapine.[4] This highlights the causality behind synthetic choices: chemists strategically modify peripheral groups to enhance potency at target receptors while designing out interactions with off-target receptors to improve the safety profile.

Data Presentation: Receptor Binding Affinities
CompoundD2 Receptor (IC50 nM)5-HT2A Receptor (Occupancy)Muscarinic M1 (IC50 nM)Reference
Clozapine (1) 330High~20-50[4][10]
Compound 4 (GMC1-169) 31Comparable to Clozapine> 500 (Not notable)[4]
Olanzapine (10-20 mg/day) 71% - 80% Occupancy88% - 93% OccupancyModerate Affinity[3]
Experimental Protocols

This protocol is a self-validating system to determine the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the IC50 value of a novel N-Methylhomopiperazine derivative at the human D2 receptor.

Materials:

  • Test compound and reference compound (e.g., Haloperidol).

  • Membrane preparation from cells stably expressing human D2 receptors.

  • Radioligand: [³H]Spiroperidol.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer. A typical concentration range would be 10⁻¹¹ to 10⁻⁵ M.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or a non-specific binding agent (e.g., 10 µM Haloperidol).

    • 50 µL of the test/reference compound dilution.

    • 50 µL of the radioligand [³H]Spiroperidol at a final concentration near its Kd (e.g., 0.2 nM).

    • 50 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

Section 2: Homopiperazine Derivatives in Oncology

The homopiperazine (1,4-diazepane) scaffold has emerged as a promising framework in the design of novel anticancer agents.[1][12] Its derivatives have demonstrated cytotoxicity against various cancer cell lines, making it an area of active investigation.

Mechanism of Action: Induction of Cytotoxicity

While the precise mechanisms can vary, many homopiperazine derivatives exert their anticancer effects by inducing cell death.[12] The screening process for these compounds typically follows a well-defined workflow to identify promising candidates for further development. This process often starts with high-throughput in vitro screening against a panel of cancer cell lines to identify "hits."[13][14]

Anticancer_Screening_Workflow start Library of Homopiperazine Derivatives screen High-Throughput In Vitro Screening (e.g., MTT Assay) start->screen hit Identify 'Hit' Compounds (IC50 < Threshold) screen->hit mech Mechanism of Action Studies (e.g., Apoptosis Assays) hit->mech Active lead Lead Optimization hit->lead Inactive vivo In Vivo Efficacy Studies (Xenograft Models) mech->vivo vivo->lead

Caption: A typical workflow for anticancer drug screening.

SAR Insights

Studies on 1,4-diazepane derivatives have shown that the nature of the substituents significantly impacts cytotoxic activity. For example, a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives was synthesized and evaluated.[12][15] The results indicated that carboxamide-containing derivatives generally showed better activity than their carbothioamide counterparts. Specifically, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated a potent IC50 value of 18 µM against a B-cell leukemic cell line, highlighting the importance of both the core scaffold and its appended functional groups.[12][15]

Data Presentation: Cytotoxicity of Homopiperazine Derivatives
CompoundDerivative TypeTarget Cell LineIC50 (µM)Reference
6a 3-chlorophenyl carboxamideReh (B-cell leukemia)18[12][15]
6b 4-fluorophenyl carboxamideReh (B-cell leukemia)25[15]
7a 2-chlorophenyl carbothioamideReh (B-cell leukemia)> 100[12]
7c 4-fluorophenyl carbothioamideReh (B-cell leukemia)> 100[12]
Experimental Protocols

This protocol provides a robust method for assessing a compound's effect on the metabolic activity of cancer cells, which serves as a proxy for cell viability.[12][14]

Objective: To determine the IC50 of a homopiperazine derivative against a human cancer cell line (e.g., Reh).

Materials:

  • Human cancer cell line (e.g., Reh).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound and a positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom microtiter plates.

  • Multichannel pipette and a microplate reader.

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "blank" (medium without cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The choice of incubation time is critical; it must be long enough to allow the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Section 3: Antimicrobial Applications

The structural versatility of piperazine and homopiperazine derivatives has led to their investigation as novel antimicrobial agents to combat the growing threat of antibiotic resistance.[16][17] These scaffolds can be readily modified to create large libraries of compounds for screening against a wide range of bacterial and fungal pathogens.[18]

Experimental Protocols

This is the gold-standard in vitro method for quantifying the potency of a potential antimicrobial agent. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism.[19][20]

Objective: To determine the MIC of a novel piperazine derivative against Staphylococcus aureus.

Materials:

  • Test compound and a reference antibiotic (e.g., Vancomycin).

  • Bacterial strain (S. aureus, e.g., ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of S. aureus in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • Standardization: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This step is critical for reproducibility.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Also include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). The growth control well should be turbid.

Data Presentation: Representative Antimicrobial Activity
Compound TypeTarget OrganismMIC (µg/mL)Reference
Pyrazole-piperazine derivative E. coli (efflux mutant)0.125 - 0.25[21]
Thiazolidinone-piperazine derivative S. aureusActive (Zone of Inhibition)[22]
N-aryl piperazine derivative S. aureus (MTCCB 737)Significant Activity[18]

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The Strategic Role of 1-Methyl-1,4-diazepane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, heterocyclic compounds have consistently proven to be a rich source of inspiration and utility. This guide focuses on a particularly valuable, yet often overlooked, building block: 1-Methyl-1,4-diazepane. This seven-membered saturated heterocycle, with its unique conformational flexibility and dual nitrogen atoms, offers a versatile platform for the construction of complex and biologically active molecules. As we will explore, its incorporation into pharmaceutical candidates can significantly influence their physicochemical properties and pharmacological activity, making it a strategic asset in the design of next-generation therapeutics.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 1-Methyl-1,4-diazepane as a pharmaceutical building block. We will delve into its synthesis, key reactions, and its application in the development of innovative medicines, with a focus on the causal reasoning behind the chemical strategies employed.

Physicochemical Properties of 1-Methyl-1,4-diazepane

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis. The properties of 1-Methyl-1,4-diazepane are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Appearance Liquid
Boiling Point 74-75 °C
Density 0.918 g/cm³
Flash Point 45 °C
Purity 97%

Table 1: Physicochemical properties of 1-Methyl-1,4-diazepane.

Synthesis of 1-Methyl-1,4-diazepane: A Plausible Reductive Amination Approach

The proposed synthesis involves a two-step, one-pot reaction between N-methylethylenediamine and a suitable three-carbon electrophile, such as 1,3-dichloropropane or 1,3-dibromopropane, followed by an intramolecular cyclization. A more controlled and often higher-yielding approach involves the reaction of N-methylethylenediamine with a protected aldehyde, followed by reduction and subsequent cyclization. A representative protocol based on the principles of reductive amination is detailed below.

Experimental Protocol: Plausible Synthesis of 1-Methyl-1,4-diazepane

Materials:

  • N-methylethylenediamine

  • 3-Chloropropionaldehyde diethyl acetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: To a solution of N-methylethylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropionaldehyde diethyl acetal (1.1 equivalents). The use of an inert atmosphere is crucial to prevent the reaction of the amine with atmospheric carbon dioxide.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes. Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for the reduction of imines in the presence of other functional groups. Its use minimizes the over-reduction of the aldehyde starting material.

  • Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution neutralizes the acidic byproducts of the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, N-(3-chloropropyl)-N'-methylethane-1,2-diamine.

  • Cyclization: Dissolve the crude intermediate in a suitable high-boiling solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents), to promote the intramolecular nucleophilic substitution that forms the diazepane ring. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Purification: Once the cyclization is complete, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude 1-Methyl-1,4-diazepane can be purified by distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether. The precipitated salt can be collected by filtration, washed with cold diethyl ether, and dried. The free base can be regenerated by treatment with a strong base like sodium hydroxide.

Rationale Behind Experimental Choices
  • Choice of Starting Materials: N-methylethylenediamine provides the N-methyl group and two of the ring carbons. 3-Chloropropionaldehyde diethyl acetal is a stable and commercially available source for the three-carbon chain required to complete the seven-membered ring. The acetal protecting group prevents self-polymerization of the aldehyde and is stable under the reductive amination conditions.

  • Solvent Selection: Dichloromethane is a common solvent for reductive amination as it is relatively inert and effectively solubilizes the reactants. For the cyclization step, a higher-boiling polar aprotic solvent like acetonitrile or DMF is chosen to facilitate the intramolecular Sₙ2 reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent due to its selectivity for imines over aldehydes and its milder reaction conditions compared to other borohydrides. This selectivity ensures that the desired reductive amination occurs without significant side reactions.

  • Base for Cyclization: A non-nucleophilic base is used to deprotonate the secondary amine, facilitating its role as a nucleophile in the ring-closing step without competing in the substitution reaction.

  • Purification Strategy: Purification via salt formation is a common and effective method for purifying amines. The hydrochloride salt of 1-Methyl-1,4-diazepane is typically a stable, crystalline solid that is easier to handle and purify than the free base, which is a liquid.

The 1,4-Diazepane Scaffold in Pharmaceutical Applications

The 1,4-diazepane ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets. The seven-membered ring provides a degree of conformational flexibility that allows for optimal positioning of substituents to interact with binding sites on proteins. The two nitrogen atoms can act as hydrogen bond donors or acceptors and provide points for further chemical modification.

Derivatives of 1,4-diazepane have shown a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1]

Case Study: Zotepine - An Antipsychotic Agent

A prominent example of a marketed drug that features a derivative of the 1-Methyl-1,4-diazepane scaffold is Zotepine . Zotepine is an atypical antipsychotic used for the treatment of schizophrenia.[2][3] While not containing the simple 1-Methyl-1,4-diazepane, its structure incorporates a more complex N,N-dimethylaminoethoxy side chain attached to a dibenzothiepine core. The synthesis of Zotepine involves the condensation of 8-chlorodibenzo[b,f]thiepin-10(11H)-one with 2-dimethylaminoethyl chloride.[4] This highlights how the core diazepine-like structure can be modified to achieve desired pharmacological effects. Zotepine's mechanism of action involves antagonism at dopamine and serotonin receptors.[5]

The development of Zotepine underscores the therapeutic potential of molecules derived from seven-membered nitrogen-containing heterocycles. The structural features of the diazepine-like moiety contribute to the overall shape and electronic properties of the molecule, which are critical for its interaction with its biological targets.

The Role of 1-Methyl-1,4-diazepane in CNS Drug Discovery

The conformational flexibility and basic nitrogen atoms of 1-Methyl-1,4-diazepane make it a particularly attractive building block for the development of central nervous system (CNS) active agents. The ability of the nitrogen atoms to be protonated at physiological pH allows for potential interactions with acidic residues in receptor binding pockets. Furthermore, the overall lipophilicity of the molecule can be fine-tuned by the addition of various substituents, which is a critical factor for blood-brain barrier penetration.

Recent research has explored the use of the 1,4-diazepane scaffold in the development of novel therapeutics for neurodegenerative diseases. For instance, a doctoral thesis has investigated 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[6]

Key Reactions of 1-Methyl-1,4-diazepane in Pharmaceutical Synthesis

As a secondary and tertiary amine, 1-Methyl-1,4-diazepane can participate in a variety of chemical transformations that are commonly employed in drug discovery.

  • N-Alkylation and N-Arylation: The secondary amine at the 4-position is readily available for alkylation or arylation reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Amide Bond Formation: The secondary amine can also react with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides. This is a common strategy for linking the diazepane scaffold to other molecular fragments.

  • Reductive Amination: The secondary amine can undergo further reductive amination with aldehydes or ketones to introduce additional substituents.

The versatility of these reactions allows for the systematic modification of the 1-Methyl-1,4-diazepane core, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic properties.

Logical Relationships in the Application of 1-Methyl-1,4-diazepane

The strategic use of 1-Methyl-1,4-diazepane in drug design can be visualized as a logical workflow.

G cluster_0 Core Scaffold cluster_1 Synthetic Strategies cluster_2 Pharmaceutical Applications cluster_3 Desired Outcomes Scaffold 1-Methyl-1,4-diazepane Synthesis Plausible Synthesis: Reductive Amination Scaffold->Synthesis is synthesized via Reactions Key Reactions: - N-Alkylation/Arylation - Amide Formation Scaffold->Reactions undergoes CNS CNS Drug Discovery (e.g., Alzheimer's) Reactions->CNS to generate candidates for Antipsychotics Antipsychotics (e.g., Zotepine derivative) Reactions->Antipsychotics to generate candidates for Lead Lead Compound Optimization CNS->Lead Antipsychotics->Lead Candidate Clinical Candidate Lead->Candidate

Caption: Logical workflow for the utilization of 1-Methyl-1,4-diazepane in drug discovery.

Conclusion

1-Methyl-1,4-diazepane represents a valuable and versatile building block for the modern medicinal chemist. Its unique structural features and synthetic accessibility provide a robust platform for the design and synthesis of novel therapeutic agents, particularly in the realm of CNS disorders. The ability to readily modify the scaffold through a variety of well-established chemical reactions allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. As the demand for innovative drug candidates continues to grow, the strategic application of "privileged scaffolds" like 1-Methyl-1,4-diazepane will undoubtedly play a crucial role in the future of drug discovery.

References

  • Zotepine - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis of Zotepine - Chempedia - LookChem. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry - ACS Publications. (2020, August 21). Retrieved March 10, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(6), 848-868.
  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Zotepine | C18H18ClNOS | CID 5736 - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]

  • CN104031023A - Method for synthesizing zotepine - Google Patents. (n.d.).
  • WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents. (n.d.).
  • SK11472000A3 - LIQUID PHARMACEUTICAL PREPARATION CONTAINING ZOTEPIN - Google Patents. (n.d.).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (2020). Retrieved March 10, 2026, from [Link]

  • Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer - PubMed. (2011, March 10). Retrieved March 10, 2026, from [Link]

  • Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides | Journal of the American Chemical Society - ACS Publications. (2014, August 5). Retrieved March 10, 2026, from [Link]

  • Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 10, 2026, from [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. (2020, July 13). Retrieved March 10, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Mini-Reviews in Medicinal Chemistry, 19(18), 1484-1502.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved March 10, 2026, from [Link]

  • First kilogram-scale synthesis of diazepane core of MK-4305. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2022). Journal of the Indian Chemical Society, 99(11), 100741.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Memory of Chirality in 1,4-Benzodiazepin-2-ones - VTechWorks. (2006, May 31). Retrieved March 10, 2026, from [Link]

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Methodological & Application

Application Note: Precision Synthesis of N-Methylhomopiperazine Hydrochloride via Desymmetrization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The Desymmetrization Challenge in Symmetrical Diamines

The synthesis of selectively mono-alkylated symmetrical diamines, such as N-methylhomopiperazine (1-methyl-1,4-diazepane), represents a classic challenge in synthetic organic chemistry. Homopiperazine possesses two identical secondary nitrogen atoms. Direct alkylation using standard methylating agents (e.g., methyl iodide or dimethyl sulfate) invariably leads to a statistical mixture of unreacted starting material, the desired mono-methylated product, and the over-alkylated N,N'-dimethylhomopiperazine byproduct.

This lack of selectivity occurs because the introduction of a methyl group exerts an inductive electron-donating effect, rendering the newly formed tertiary amine more nucleophilic than the starting secondary amine. Consequently, the reaction cascade favors over-alkylation. To achieve high purity and yield of N-methylhomopiperazine hydrochloride, researchers must employ desymmetrization strategies that either physically block one nitrogen atom (orthogonal protection) or electronically deactivate it (in-situ mono-protonation)[1].

Mechanistic Rationale & Experimental Design

As a self-validating system, the protocols described herein rely on thermodynamic and kinetic controls rather than statistical probability.

Strategy A: Orthogonal Protection (The "Boc" Route)

This three-step route is the industry standard for drug development professionals requiring >99% purity.

  • Desymmetrization: Homopiperazine is reacted with di-tert-butyl dicarbonate (Boc₂O). By using a stoichiometric deficiency of Boc₂O (0.8 eq) or by pre-treating the diamine with 1 equivalent of acid to form a mono-salt, one nitrogen is selectively protected [2].

  • Reductive Amination: The free secondary amine is methylated using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). We specifically select NaBH(OAc)₃ over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This prevents the premature reduction of formaldehyde to methanol, ensuring the hydride selectively attacks the transient, highly electrophilic iminium ion [3].

  • Deprotection & Salt Formation: The Boc group is cleaved using anhydrous HCl in dioxane, which simultaneously precipitates the target compound as a highly pure hydrochloride salt.

Strategy B: Direct Mono-Protonation (Atom-Economical Route)

For rapid scale-up where atom economy is prioritized, the in-situ mono-protonation strategy is utilized. By adding exactly one equivalent of hydrochloric acid to homopiperazine, the diamine is converted to its mono-hydrochloride salt. The protonated nitrogen becomes significantly less nucleophilic, electronically directing the subsequent reductive amination exclusively to the non-protonated nitrogen[4].

Experimental Workflows

Workflow A Homopiperazine B 1-Boc-homopiperazine A->B Boc2O, DCM 0°C to RT C 1-Boc-4-methylhomopiperazine B->C CH2O, NaBH(OAc)3 DCE, RT D N-Methylhomopiperazine HCl C->D HCl/Dioxane RT

Workflow for the synthesis of N-Methylhomopiperazine HCl via Boc-protection.

Protocol A: High-Purity Synthesis via Orthogonal Protection

Step 1: Synthesis of 1-Boc-homopiperazine

  • Dissolve homopiperazine (10.0 g, 100 mmol, 2.0 eq) in 100 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Dissolve Boc₂O (10.9 g, 50 mmol, 1.0 eq) in 50 mL of DCM. Add this solution dropwise to the homopiperazine mixture over 2 hours using an addition funnel. Causality: Slow addition minimizes the local concentration of Boc₂O, preventing di-Boc formation.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with deionized water (3 × 50 mL) to selectively partition the highly water-soluble unreacted homopiperazine into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-homopiperazine as a pale yellow oil.

Step 2: Reductive Amination to 1-Boc-4-methylhomopiperazine

  • Dissolve 1-Boc-homopiperazine (8.0 g, 40 mmol, 1.0 eq) in 80 mL of 1,2-dichloroethane (DCE).

  • Add 37% aqueous formaldehyde (3.6 mL, 48 mmol, 1.2 eq). Stir at room temperature for 30 minutes to allow the hemiaminal and subsequent iminium ion to form.

  • Add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.5 eq) portion-wise over 15 minutes. Stir the opaque suspension at room temperature for 4 hours.

  • In-Process Control: Monitor via LC-MS or TLC (Ninhydrin stain). The secondary amine starting material should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-Boc-4-methylhomopiperazine.

Mechanism N1 1-Boc-homopiperazine + CH2O N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition N3 Iminium Ion (Electrophilic) N2->N3 -H2O N4 1-Boc-4-methylhomopiperazine N3->N4 Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination step.

Step 3: Deprotection to N-Methylhomopiperazine Hydrochloride

  • Dissolve the crude 1-Boc-4-methylhomopiperazine (8.5 g, 39.7 mmol) in 40 mL of anhydrous diethyl ether.

  • Cool to 0 °C and slowly add 4.0 M HCl in dioxane (30 mL, 120 mmol, ~3.0 eq). Causality: Anhydrous conditions are critical here to ensure the resulting hydrochloride salt precipitates cleanly out of solution rather than forming a sticky aqueous gum.

  • Stir at room temperature for 3 hours. A white precipitate will form.

  • Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with cold diethyl ether (2 × 20 mL), and dry in a vacuum oven at 40 °C to afford N-Methylhomopiperazine hydrochloride.

Protocol B: Direct Mono-Protonation Synthesis (Alternative)
  • Dissolve homopiperazine (5.0 g, 50 mmol, 1.0 eq) in 50 mL of methanol.

  • Cool to 0 °C and add 1.0 M aqueous HCl (50 mL, 50 mmol, 1.0 eq) dropwise. Stir for 15 minutes to generate the mono-hydrochloride salt.

  • Add 37% aqueous formaldehyde (4.1 mL, 55 mmol, 1.1 eq), followed by sodium cyanoborohydride (NaBH₃CN) (3.77 g, 60 mmol, 1.2 eq). Note: NaBH₃CN is stable in methanolic/aqueous conditions, unlike NaBH(OAc)₃.

  • Stir at room temperature for 12 hours.

  • Workup: Acidify to pH 2 with concentrated HCl to destroy excess NaBH₃CN (CAUTION: HCN gas evolution; perform in a specialized fume hood). Basify to pH 12 with 5M NaOH, extract with chloroform (3 × 50 mL), dry, and concentrate. The free base can then be treated with HCl/Dioxane to precipitate the hydrochloride salt.

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative performance metrics of both protocols based on standard laboratory-scale (50-100 mmol) executions.

ParameterProtocol A: Orthogonal ProtectionProtocol B: Direct Mono-Protonation
Overall Yield 65% – 75%40% – 55%
Product Purity (LC-MS) > 99%~ 90% (Contains di-methylated byproduct)
Atom Economy Low (Requires Boc addition and removal)High (Direct functionalization)
Reaction Time (Total) ~ 30 Hours~ 15 Hours
Primary Safety Hazard Flammable solvents (Ether, Dioxane)Toxic gas evolution (HCN during quench)
Best Use Case Preclinical drug development & SAR studiesLarge-scale industrial intermediate synthesis

Troubleshooting & Optimization

  • Incomplete Boc Deprotection: If LC-MS indicates the presence of the +100 Da Boc mass, the HCl concentration may have dropped due to atmospheric moisture. Re-subject the mixture to a fresh batch of 4.0 M HCl in dioxane and ensure the reaction vessel is strictly sealed under inert gas.

  • Formation of N,N'-dimethylhomopiperazine in Protocol B: This indicates that the mono-protonation equilibrium shifted. Ensure the reaction is kept at high dilution and strictly maintain a 1.0 equivalent stoichiometry of the initial HCl charge [4].

References

  • Selective Mono-Boc-Protection of Bispidine. Sciforum, Vienna University of Technology. Available at:[Link]

  • Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at:[Link]

Reaction conditions for N-methylation of 1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the N-Methylation of 1,4-Diazepane

Executive Summary

1,4-Diazepane (homopiperazine) is a privileged heterocyclic scaffold ubiquitous in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators[1]. However, the presence of two symmetrically equivalent secondary amines presents a significant synthetic challenge when selective mono-N-methylation is required. This application note provides a comprehensive, causality-driven guide to the N-methylation of 1,4-diazepane, contrasting exhaustive di-methylation strategies with highly selective protection-directed mono-methylation protocols.

Mechanistic Rationale: The Challenge of Symmetry and Reactivity

Direct alkylation of 1,4-diazepane using methyl iodide (MeI) or dimethyl sulfate is notoriously inefficient for mono-alkylation. Because the basicity and nucleophilicity of the newly formed tertiary amine (1-methyl-1,4-diazepane) remain comparable to the unsubstituted secondary amine, direct alkylation inevitably yields a statistical mixture of unreacted starting material, mono-methylated product, di-methylated product, and quaternary ammonium salts.

To achieve high purity and yield, researchers must exploit reductive amination pathways[2].

  • Exhaustive Methylation (Eschweiler-Clarke): Utilizing formaldehyde and formic acid, this reaction drives the complete conversion of both secondary amines to tertiary amines. Formic acid acts as both the acid catalyst to form the iminium ion and the hydride donor that reduces it, releasing CO₂ gas to irreversibly drive the reaction forward[3].

  • Selective Mono-Methylation (Protection-Directed): To break the symmetry of 1,4-diazepane, a bulky protecting group (e.g., tert-butyloxycarbonyl, Boc) is introduced. The steric hindrance of the Boc group allows for the isolation of the mono-protected intermediate. Subsequent reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) selectively methylates the remaining free amine without risking over-alkylation[1].

Workflow & Pathway Visualization

G SM 1,4-Diazepane (Homopiperazine) MonoBoc Mono-Boc-1,4-Diazepane SM->MonoBoc Boc2O (1 equiv) DCM, 0°C MonoMe 1-Methyl-1,4-Diazepane SM->MonoMe CH2O (1 eq), NaCNBH3 MeOH (Low Yield) DiMe 1,4-Dimethyl-1,4-Diazepane SM->DiMe CH2O (excess), HCOOH Reflux (Eschweiler-Clarke) Quat Quaternary Ammonium Salts SM->Quat MeI (excess) Base BocMe 1-Boc-4-Methyl-1,4-Diazepane MonoBoc->BocMe CH2O, NaBH(OAc)3 DCE, rt BocMe->MonoMe HCl/Dioxane DCM, rt

Figure 1: Reaction pathways for selective and exhaustive N-methylation of 1,4-diazepane.

Comparative Analysis of Methylation Strategies

To assist in route selection, the quantitative and qualitative metrics of the primary methylation strategies are summarized below:

StrategyReagentsTarget ProductTypical YieldScalabilitySelectivity
Direct Alkylation MeI, K₂CO₃, Acetone1-Methyl-1,4-diazepane< 30%PoorPoor (Statistical Mixture)
Eschweiler-Clarke CH₂O (aq), HCOOH1,4-Dimethyl-1,4-diazepane> 85%ExcellentExcellent (Di-Me)
Direct Reductive CH₂O (1 eq), NaCNBH₃1-Methyl-1,4-diazepane40 - 50%ModerateModerate (Requires HPLC)
Protection-Directed Boc₂O, CH₂O, NaBH(OAc)₃1-Methyl-1,4-diazepane> 75% (Overall)ExcellentExcellent (Mono-Me)

Validated Experimental Protocols

Protocol A: Protection-Directed Mono-N-Methylation (The Gold Standard)

This three-step protocol is the most reliable method for synthesizing pure 1-methyl-1,4-diazepane, leveraging steric bulk to prevent over-reaction[1].

Step 1: Mono-Boc Protection

  • Causality & Rationale: Adding Boc-anhydride dropwise at 0°C to a solution containing 1,4-diazepane minimizes the local concentration of the electrophile, drastically reducing the formation of the di-Boc byproduct.

  • Procedure:

    • Dissolve 1,4-diazepane (10.0 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0°C under nitrogen.

    • Dissolve Boc₂O (21.8 g, 100 mmol) in DCM (50 mL) and add dropwise over 2 hours via an addition funnel.

    • Stir the mixture for an additional 4 hours, allowing it to slowly warm to room temperature.

    • Self-Validation (IPC): Perform TLC (DCM:MeOH:NH₄OH 90:9:1). Stain with Ninhydrin. The mono-Boc product will appear as a distinct spot, while any unreacted starting material remains near the baseline.

    • Wash the organic layer with saturated aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate in vacuo to yield mono-Boc-1,4-diazepane.

Step 2: Reductive Amination

  • Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of sodium cyanoborohydride (NaCNBH₃) because it is less toxic and exhibits superior chemoselectivity for iminium ions over unreacted aldehydes, preventing the reduction of formaldehyde to methanol[2].

  • Procedure:

    • Dissolve mono-Boc-1,4-diazepane (10.0 g, 50 mmol) in 1,2-dichloroethane (DCE, 100 mL).

    • Add aqueous formaldehyde (37% w/w, 4.5 mL, 60 mmol). Stir at room temperature for 30 minutes to allow complete iminium ion formation.

    • Add NaBH(OAc)₃ (15.9 g, 75 mmol) in portions. Stir overnight at room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield 1-Boc-4-methyl-1,4-diazepane.

Step 3: Deprotection

  • Causality & Rationale: Utilizing 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) yields the product directly as a stable, non-hygroscopic dihydrochloride salt, avoiding the need for a basic aqueous workup which can lead to the loss of this highly water-soluble diamine.

  • Procedure:

    • Dissolve 1-Boc-4-methyl-1,4-diazepane (8.0 g) in DCM (40 mL).

    • Add 4M HCl in dioxane (40 mL) dropwise at room temperature.

    • Stir for 2 hours. A white precipitate will form.

    • Self-Validation (IPC): LCMS analysis should confirm the complete disappearance of the Boc-protected mass (M+H = 215) and the appearance of the free amine (M+H = 115).

    • Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield 1-methyl-1,4-diazepane dihydrochloride.

Protocol B: Exhaustive Di-N-Methylation via Eschweiler-Clarke

Use this protocol only when the fully methylated derivative (1,4-dimethyl-1,4-diazepane) is the desired target[3].

  • Causality & Rationale: The reaction requires elevated temperatures (reflux) to ensure the intermediate mono-methylated species overcomes steric barriers to form the second iminium ion. The evolution of CO₂ serves as a visual indicator of reaction progress.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, cautiously add 1,4-diazepane (5.0 g, 50 mmol) to formic acid (88%, 25 mL) at 0°C (exothermic reaction).

    • Add aqueous formaldehyde (37% w/w, 11 mL, ~150 mmol).

    • Heat the mixture to reflux (approx. 100°C) for 16 hours. Observe the vigorous evolution of CO₂ gas.

    • Cool to room temperature, add concentrated HCl (10 mL), and evaporate the volatiles under reduced pressure to destroy excess formaldehyde.

    • Basify the residue with 5M NaOH to pH > 12. Extract extensively with DCM (4 x 50 mL).

    • Dry the combined organic layers over KOH pellets (to prevent protonation of the highly basic product) and concentrate to yield 1,4-dimethyl-1,4-diazepane as a pale yellow oil.

References

  • Title: The twin drug approach for novel nicotinic acetylcholine receptor ligands | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

  • Title: Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil | Source: Taylor & Francis Online | URL: [Link]

  • Title: Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors | Source: Royal Society of Chemistry (RSC) | URL: [Link]

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Application Note: N-Methylhomopiperazine HCl in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

N-Methylhomopiperazine (also known as 1-methyl-1,4-diazepane or mhpip) is a versatile, seven-membered heterocyclic ligand that has gained significant traction in both metallodrug development and homogeneous catalysis. Unlike its six-membered analog, piperazine, the homopiperazine ring possesses higher conformational flexibility. When coordinated to a metal center, mhpip typically adopts a stable "boat" conformation, enabling the formation of intricate five- and six-membered chelating rings[1].

The introduction of the N-methyl group breaks the symmetry of the diazepane ring, providing tunable steric bulk and increased lipophilicity. This structural nuance is highly consequential: in pharmaceutical applications, it dictates DNA intercalation depth and cellular uptake[2]; in catalysis, the tertiary amine acts as a robust electron donor and a pendant Lewis base, driving cooperative activation mechanisms[3][4].

Mechanistic Applications in Coordination Chemistry

Metallodrugs: Platinum(II) and Ruthenium(II) Complexes

The development of next-generation chemotherapeutics heavily relies on overcoming cisplatin resistance. Utilizing mhpip as a bidentate (N,N) ligand yields Pt(II) complexes, such as [PtII(mhpip)(methylmalonato)], which exhibit a slightly distorted square planar geometry[1]. The intricate network of intermolecular hydrogen bonds facilitated by the mhpip ligand stabilizes the crystal lattice, while its lipophilicity enhances cytotoxicity against cisplatin-resistant human ovarian cell lines (e.g., 2780CP)[1].

In Ruthenium(II) half-sandwich "piano-stool" complexes—formulated as [Ru(η6-arene)(mhpip)Cl]+—the mhpip ligand forms the bidentate "legs" of the structure[2]. The monocationic nature of these complexes drives electrostatic binding to the DNA minor groove, while the hydrophobic arene "seat" dictates the degree of base-pair intercalation, ultimately leading to highly efficient oxidative DNA cleavage[2].

G A Ru(II)-mhpip Complex B Arene Ligand (Hydrophobic Seat) A->B C mhpip Ligand (Bidentate Legs) A->C E DNA Base Pair Intercalation B->E High Hydrophobicity D DNA Minor Groove Electrostatic Binding C->D Monocationic State F Oxidative DNA Cleavage (Enhanced by H2O2) D->F E->F

Ru(II)-mhpip complex DNA binding and cleavage mechanism.

Homogeneous Catalysis: OAT and CO2 Fixation

Beyond medicine, mhpip is a critical building block for advanced catalytic ligands.

  • Oxygen Atom Transfer (OAT): By subjecting 1-methyl-1,4-diazepane to reductive amination, researchers generate tridentate aminomonophenolate [ONN] ligands. When coordinated to Tungsten(VI) or Molybdenum(VI) to form cis-dioxo complexes, the resulting hexa-coordinate metal centers act as powerful OAT catalysts. Surprisingly, the Tungsten-mhpip analog demonstrates faster OAT kinetics than its Molybdenum counterpart at room temperature[3].

  • Lewis Acid-Base Bifunctionality: In aluminum-salen complexes, pendant mhpip moieties act as built-in Lewis bases. This allows the Al(III) center to activate an epoxide ring while the mhpip tertiary amine activates CO2, creating a cooperative, solvent-free environment for synthesizing cyclic carbonates with >90% yields[4].

Quantitative Performance Summary
Complex TypeMetal CenterRole of mhpip LigandPrimary ApplicationKey Performance Metric
Cisplatin Analog Pt(II)Bidentate (N,N) ChelatorAntitumor AgentIC50 = 0.083–17.8 μM (A2780 cells)[1]
Half-Sandwich Ru(II)Bidentate (N,N) "Legs"DNA CleavageHigh hypochromism (56%); Large red-shift[2]
Dioxo Complex W(VI)Tridentate (O,N,N) PrecursorOAT CatalysisFaster kinetic turnover than Mo analog[3]
Salen Catalyst Al(III)Pendant Lewis BaseCO2 Fixation>90% yield of cyclic carbonates (Solvent-free)[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the workflow: visual cues (such as specific precipitates) serve as physical checkpoints before proceeding to advanced spectroscopic validation.

Protocol A: Synthesis of [PtII(mhpip)(methylmalonato)]

Objective: Synthesize a highly pure, square-planar Pt(II) metallodrug analog.

  • Initial Chelation: Dissolve Potassium tetrachloroplatinate(II) (K2PtCl4) in distilled water. Add an equimolar amount of N-Methylhomopiperazine HCl. Stir at room temperature for 24 hours.

    • Causality: The strong trans-effect of the chloride ions facilitates their displacement by the mhpip nitrogens, forming the intermediate [Pt(mhpip)Cl2].

  • Halide Abstraction (Checkpoint 1): Add an aqueous solution of Silver sulfate (Ag2SO4) to the intermediate. Stir in the dark for 12 hours.

    • Causality & Validation: Ag+ abstracts the remaining chloride ligands to form the reactive aqua complex [Pt(mhpip)(H2O)2]SO4. The immediate formation of a dense, white AgCl precipitate visually validates the success of the abstraction. Filter through Celite to remove AgCl.

  • Dicarboxylate Coordination (Checkpoint 2): To the filtrate, add an equimolar amount of Barium methylmalonate. Stir at 40°C for 24 hours.

    • Causality & Validation: The methylmalonate ligand displaces the labile water molecules. Simultaneously, Ba2+ reacts with the sulfate counter-ion to form Barium sulfate (BaSO4). The appearance of a fine white BaSO4 precipitate confirms the ligand exchange. Filter to isolate the clear product solution.

  • Isolation & Crystallization: Lyophilize the filtrate. Recrystallize the resulting solid from a water/acetone mixture to yield X-ray quality crystals.

  • Analytical Confirmation: Confirm the distorted square planar geometry and boat conformation of the mhpip ligand via Single-Crystal X-Ray Diffraction (XRD) and 195Pt NMR[1].

G Step1 1. Ligand Prep N-Methylhomopiperazine Step2 2. Halide Abstraction Ag2SO4 addition Step1->Step2 K2PtCl4 Step3 3. Chelation Barium Methylmalonate Step2->Step3 -AgCl (ppt) Step4 4. Validation XRD & NMR Analysis Step3->Step4 -BaSO4 (ppt)

Self-validating synthetic workflow for Pt(II)-mhpip complexes.

Protocol B: Synthesis of Bifunctional Al-salen-mhpip Catalyst

Objective: Synthesize a monometallic aluminum-salen complex with pendant mhpip moieties for CO2 fixation.

  • Ligand Condensation: Dropwise add an anhydrous ethanol solution of ethylenediamine to a solution of 5-bromo-2-hydroxy-3-(4-methyl-homopiperazine-1-ylmethyl)-benzaldehyde (1:2 molar ratio) at room temperature[4].

    • Causality: The slow addition prevents oligomerization, ensuring the selective formation of the Schiff base (salen) linkage.

  • Reflux & Isolation: Reflux the mixture for 12 hours. Evaporate the solvent to dryness to obtain the salen ligand (H2LS1) as an orange powder.

  • Metalation under Inert Atmosphere: In a Schlenk flask under strict nitrogen flow, dissolve the salen ligand in anhydrous toluene. Slowly inject Diethylaluminum chloride (Et2AlCl, 1.0 M in toluene).

    • Causality: The inert atmosphere is critical as the aluminum alkyl precursor is highly moisture-sensitive. The evolution of ethane gas (bubbling) serves as the physical validation that metalation is occurring.

  • Catalyst Recovery: Stir for 4 hours, then precipitate the light yellow solid powder. Wash with cold anhydrous hexane and dry under vacuum.

  • Analytical Confirmation: Because the inert coordination bonds between Al3+ and the salen ligand make ligand-exchange reactions slow (unfavorable for crystal growth)[4], validate the structure primarily through 1H/13C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR (confirming the disappearance of the N-H and O-H stretching frequencies).

References

  • [1] Preparation, characterization, and antitumor activity of new cisplatin analogs with homopiperazines: crystal structure of [PtII(1-methylhomopiperazine)(methylmalonato)].2H2O - PubMed. nih.gov. 1

  • [2] New ruthenium(II) arene complexes of anthracenyl-appended diazacycloalkanes: effect of ligand intercalation and hydrophobicity on DNA and protein binding and cleavage and cytotoxicity - PubMed. nih.gov. 2

  • [3] Faster oxygen atom transfer catalysis with a tungsten dioxo complex than with its molybdenum analog - Dalton Transactions. rsc.org. 3

  • [4] Lewis acid-base bifunctional aluminum-salen catalysts: synthesis of cyclic carbonates from carbon dioxide and epoxides - RSC Advances. rsc.org. 4

Sources

Application Note: Solvent Selection and Optimization for N-Methylhomopiperazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N-Methylhomopiperazine (also known as 1-methyl-1,4-diazepane, CAS: 4318-37-0) is a highly versatile cyclic diamine building block. It is widely utilized in medicinal chemistry to synthesize bioactive molecules, including kinase inhibitors, GPCR ligands, and novel platinum(II) substituted antitumor complexes[1]. Because the free base form of the amine is prone to oxidative degradation and is highly hygroscopic, it is predominantly supplied and stored as a hydrochloride (HCl) salt[2].

While the HCl salt ensures long-term reagent stability, it fundamentally alters the physical properties of the molecule—most notably its solubility. Consequently, researchers cannot treat the HCl salt identically to the free base. This application note provides an authoritative, causality-driven guide to selecting the optimal solvent and base systems for the two most common transformations involving N-methylhomopiperazine: Nucleophilic Aromatic Substitution (SNAr) and Amidation.

Mechanistic Principles: The Causality of Solvent Selection

When working with amine hydrochlorides, the reaction medium must accomplish two competing tasks: it must facilitate the deprotonation of the salt to liberate the nucleophilic secondary amine, and it must solvate the reacting species without promoting side reactions.

  • The Free-Basing Equilibrium: The addition of a base (e.g., DIPEA, K₂CO₃) generates the free N-methylhomopiperazine and a byproduct salt (e.g., DIPEA·HCl, KCl). The solubility of this byproduct is dictated by the solvent. In non-polar solvents, byproduct precipitation can drive the equilibrium forward but may also coat solid reagents, physically stalling the reaction kinetics.

  • SNAr Reactions: SNAr reactions proceed via a charged Meisenheimer complex. Polar aprotic solvents (DMF, DMSO) possess high dielectric constants that stabilize this transition state. Furthermore, they readily dissolve both the amine HCl salt (upon slight heating) and the necessary inorganic bases. Recently, process chemistry innovations have demonstrated that aqueous conditions using polymeric additives like hydroxypropyl methylcellulose (HPMC) can facilitate SNAr reactions by forming hydrophobic nanoreactors, offering a sustainable alternative to toxic dipolar aprotic solvents[3].

  • Amidation Reactions: Amide bond formation typically utilizes coupling reagents (e.g., HATU, EDC). As highlighted in large-scale process chemistry evaluations, the choice of base is critical not only for carboxylic acid activation but also for free-basing the amine salt[4]. Dichloromethane (DCM) is the standard solvent due to its inertness; however, N-methylhomopiperazine HCl has poor initial solubility in DCM. The addition of a lipophilic base like N,N-Diisopropylethylamine (DIPEA) is strictly required to generate the highly soluble free base in situ before coupling can proceed efficiently.

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the physicochemical properties of common solvent systems and their practical compatibility with N-methylhomopiperazine HCl.

Solvent SystemDielectric Constant (ε)HCl Salt SolubilityFree Base SolubilityRecommended BasePrimary Application
DMF / DMSO 36.7 / 46.7Moderate to High (with heat)HighK₂CO₃, DIPEASNAr, High-temp couplings
Dichloromethane (DCM) 8.9Very LowHighDIPEA, TEAAmidation (EDC/HATU)
Acetonitrile (MeCN) 37.5LowHighK₂CO₃, Cs₂CO₃SNAr (reflux), Alkylation
Water + HPMC 80.1HighModerate (Micellar)KOH, K₂CO₃Green SNAr[3]

Process Visualization

The following decision tree outlines the logical workflow for selecting the appropriate solvent and base system depending on the target reaction.

SolventSelection Start N-Methylhomopiperazine HCl Salt Decision1 Target Reaction? Start->Decision1 SNAr SNAr (Nucleophilic Aromatic Substitution) Decision1->SNAr Aryl Halide Electrophile Amidation Amidation (Peptide Coupling) Decision1->Amidation Carboxylic Acid + Coupling Agent SolventSNAr1 Polar Aprotic (DMF, DMSO) Base: K2CO3 or DIPEA High solubility & TS stabilization SNAr->SolventSNAr1 Standard Process SolventSNAr2 Green Aqueous (Water + HPMC) Base: KOH or K2CO3 Micellar nanoreactor catalysis SNAr->SolventSNAr2 Sustainable Alternative SolventAmid1 Halogenated (DCM) Base: DIPEA (Lipophilic) Prevents racemization, easy workup Amidation->SolventAmid1 1st Choice SolventAmid2 Polar Aprotic (DMF or THF) Base: NMM or DIPEA For poorly soluble activated acids Amidation->SolventAmid2 If solubility is poor

Decision tree for solvent and base selection in N-Methylhomopiperazine HCl reactions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: SNAr Reaction in Polar Aprotic Media

Objective: Couple N-methylhomopiperazine HCl with an aryl halide.

  • Preparation: Suspend N-Methylhomopiperazine HCl (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Free-Basing: Add finely powdered K₂CO₃ (3.0 eq).

    • Causality: Excess inorganic base is required to neutralize the HCl salt and act as an acid scavenger for the SNAr byproduct (HX). K₂CO₃ is preferred over organic bases to prevent competitive nucleophilic attack or solvent degradation at high temperatures.

  • Equilibration: Stir the suspension vigorously at room temperature for 15–20 minutes.

    • Validation Checkpoint: The reaction mixture should transition from a clumpy, heterogeneous suspension to a fine dispersion. If unreacted amine salt caking persists, verify the water content of the solvent.

  • Electrophile Addition: Add the aryl halide (1.0 eq) and elevate the temperature to 80–100 °C.

    • Causality: The base must be added before the electrophile to prevent competitive hydrolysis of the aryl halide by adventitious moisture.

  • Workup: Upon completion (monitored via LC-MS), cool to room temperature and quench with excess water to precipitate the product and wash away the DMF and inorganic salts.

Protocol B: Amidation using HATU in DCM

Objective: Form an amide bond between a carboxylic acid and N-methylhomopiperazine HCl.

  • Acid Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM (0.1 M). Add DIPEA (2.0 eq) and stir for 10 minutes.

    • Causality: Pre-activation forms the active O-At ester. Activating the acid before exposing it to the amine prevents the secondary amine of N-methylhomopiperazine from reacting directly with HATU to form an unreactive, dead-end guanidinium species.

    • Validation Checkpoint: Successful pre-activation is indicated by a slight color change (often pale yellow) and complete dissolution of the carboxylic acid. If the mixture remains cloudy, switch to a 4:1 DCM:DMF co-solvent system to ensure homogeneous kinetics.

  • Amine Free-Basing: In a separate vial, suspend N-Methylhomopiperazine HCl (1.1 eq) in DCM and add DIPEA (1.2 eq).

    • Causality: DIPEA is a highly lipophilic base that neutralizes the insoluble HCl salt, generating the highly DCM-soluble free base in situ.

  • Coupling: Transfer the now-homogeneous free-based amine solution dropwise to the activated acid mixture.

  • Completion: Stir at room temperature for 2–4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Sources

Introduction: The Strategic Role of N-Methylhomopiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using N-Methylhomopiperazine

N-Methylhomopiperazine (NMHP), also known as 1-methyl-1,4-diazepane, is a seven-membered heterocyclic amine that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring two nitrogen atoms within a flexible seven-membered ring—one tertiary and one secondary amine—provides a unique scaffold for drug design. The secondary amine offers a reactive site for nucleophilic substitution and other C-N bond-forming reactions, allowing for its incorporation into larger, biologically active molecules.[2][3]

While structurally similar to the more commonly utilized N-methylpiperazine (a six-membered ring), the homopiperazine core of NMHP imparts distinct conformational properties and vectoral arrangements of its nitrogen atoms. This can significantly influence a molecule's binding affinity and selectivity for biological targets. NMHP is a key precursor in the development of novel therapeutic agents, including benzimidazole derivatives with diverse pharmacological activities.[2][3][4]

This guide provides detailed application notes and protocols for the use of N-Methylhomopiperazine in the synthesis of pharmaceutical intermediates, focusing on the fundamental reactions that underpin its utility. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and emphasize safe laboratory practices.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in the laboratory.

Data Presentation: Key Properties of N-Methylhomopiperazine
PropertyValueReference(s)
CAS Number 4318-37-0[2][3]
Molecular Formula C₆H₁₄N₂[2]
Molecular Weight 114.19 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 74-75 °C at 35 mmHg[2][3]
Density 0.918 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.477[2][3]
Flash Point 45 °C (113 °F)[2]
Safety & Handling

N-Methylhomopiperazine is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[5] It is also harmful if swallowed. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat.[5] All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Handling: Keep away from heat, sparks, and open flames.[5][6] Use spark-proof tools and take precautionary measures against static discharge.[6] Do not breathe vapors or mist.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[2][6] The recommended storage temperature is -20°C.[2][3] Keep the container tightly closed.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Core Application: N-Alkylation as a Gateway to Novel Intermediates

The primary utility of NMHP in synthesizing pharmaceutical intermediates stems from the nucleophilicity of its secondary amine. This allows for the straightforward formation of a new carbon-nitrogen bond, attaching the NMHP moiety to a molecule of interest. Two principal methods for achieving this transformation are direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Experimental Workflow Overview

G cluster_0 Method 1: Direct N-Alkylation cluster_1 Method 2: Reductive Amination DA_Start NMHP + Alkyl Halide (R-X) DA_Solvent Dissolve in Solvent (e.g., ACN, DMF) DA_Start->DA_Solvent DA_Base Add Base (e.g., K₂CO₃) DA_React Heat Reaction Mixture (e.g., 50-80°C) DA_Base->DA_React DA_Solvent->DA_Base DA_Workup Workup: Filter, Concentrate DA_React->DA_Workup DA_Purify Purification: Column Chromatography DA_Workup->DA_Purify DA_Product Product: R-NMHP DA_Purify->DA_Product RA_Start NMHP + Carbonyl (R-CHO) RA_Solvent Dissolve in Solvent (e.g., DCM, DCE) RA_Start->RA_Solvent RA_Iminium Iminium Ion Formation (Acid catalyst optional) RA_Solvent->RA_Iminium RA_Reduce Add Reducing Agent (e.g., Na(OAc)₃BH) RA_Iminium->RA_Reduce RA_Workup Workup: Quench, Extract RA_Reduce->RA_Workup RA_Purify Purification: Column Chromatography RA_Workup->RA_Purify RA_Product Product: R-CH₂-NMHP RA_Purify->RA_Product

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing the Synthesis of N-Methylhomopiperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Methylhomopiperazine HCl (1-methyl-1,4-diazepane hydrochloride). As a critical building block in the development of kinase inhibitors and nAChR agonists, achieving high yield and purity for this compound is essential[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome common bottlenecks such as dialkylation, poor mono-protection yields, and product isolation failures.

Part 1: Troubleshooting FAQs

Q: Why does direct methylation of homopiperazine result in poor yields of the mono-methylated product? A: Homopiperazine contains two secondary amines with nearly identical pKa​ values. When subjected to direct Eschweiler-Clarke methylation (formaldehyde and formic acid) or standard reductive amination, the alkylating reagents cannot differentiate between the two nucleophilic sites[2]. This lack of regioselectivity inevitably results in a statistical mixture of unreacted starting material, the desired 1-methylhomopiperazine, and the over-alkylated 1,4-dimethylhomopiperazine byproduct. Separating these species is notoriously difficult due to their highly similar boiling points and polarities.

Q: My mono-Boc protection yield is stuck below 50%. How can I force the reaction to favor mono-protection? A: Standard dropwise addition of Boc-anhydride to a diamine typically caps mono-protection yields at ~45% because the reagent reacts indiscriminately[2]. To break the symmetry of the molecule, you must use the "acid-blocking" technique. By pre-treating the homopiperazine with exactly 1.0 equivalent of a strong acid (such as HCl or TFA), you selectively protonate one of the amines. The protonated amine becomes non-nucleophilic, directing the Boc-anhydride exclusively to the remaining free amine. This causality-driven strategy increases isolated yields of 1-Boc-homopiperazine to 70–80%[3].

Q: During the final deprotection step, my N-Methylhomopiperazine HCl turns into a sticky gum instead of a crystalline powder. What is going wrong? A: N-Methylhomopiperazine hydrochloride is exceptionally hygroscopic[4]. If your deprotection environment or isolation solvents contain even trace amounts of water, the salt will rapidly absorb moisture from the air and "oil out." To prevent this, you must perform the deprotection using strictly anhydrous reagents (e.g., 4M HCl in anhydrous dioxane) and precipitate the product using a dry anti-solvent like anhydrous diethyl ether[5].

Part 2: Route Comparison Data

To select the best approach for your scale and purity requirements, compare the standard synthesis strategies below:

Table 1: Comparison of Synthesis Routes for N-Methylhomopiperazine

Synthesis StrategyRegioselectivityTypical YieldScalabilityKey Disadvantage
Direct Eschweiler-Clarke Low< 40%HighHigh dialkylation; extremely difficult purification.
Continuous Flow (Direct) Moderate~ 45%Very HighRequires specialized microreactor equipment.
Mono-Boc Protection Route High70 - 80%ModerateMulti-step process; requires anhydrous isolation.

Part 3: Synthesis Workflow Visualization

SynthesisWorkflow SM Homopiperazine (Starting Material) Step1 Mono-Boc Protection (1 eq. HCl, Boc2O) SM->Step1 Int1 1-Boc-homopiperazine (Intermediate 1) Step1->Int1 70-80% Yield Step2 Reductive Methylation (CH2O, NaBH(OAc)3) Int1->Step2 Int2 1-Boc-4-methylhomopiperazine (Intermediate 2) Step2->Int2 >90% Yield Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product N-Methylhomopiperazine HCl (Target Product) Step3->Product Quantitative

Workflow for the high-purity synthesis of N-Methylhomopiperazine HCl via mono-Boc protection.

Part 4: Optimized Experimental Protocols

The following self-validating protocols detail the high-purity "Mono-Boc Protection Route" to ensure maximum yield and analytical confidence at every step.

Step 1: Acid-Blocked Mono-Boc Protection

Rationale: Pre-protonation breaks the diamine symmetry, preventing di-Boc formation[3].

  • Preparation: Dissolve homopiperazine (1.0 eq) in anhydrous methanol (0.5 M concentration) and cool the flask to 0 °C under nitrogen.

  • Acid Blocking: Add exactly 1.0 eq of methanolic HCl dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete mono-protonation.

  • Protection: Add Boc-anhydride (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Basify the residue with 1M NaOH (aq) to pH 10, and extract heavily with dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and concentrate.

  • Self-Validation (TLC): Run a TLC plate using DCM:MeOH (9:1) and stain with ninhydrin. Unreacted diamine remains at the baseline, the di-Boc byproduct runs high ( Rf​ ~0.8, no ninhydrin response), and the desired mono-Boc product appears as a distinct purple spot at Rf​ ~0.3.

Step 2: Reductive Methylation

Rationale: We avoid Eschweiler-Clarke conditions here because heating in formic acid can prematurely cleave the acid-sensitive Boc protecting group. Mild reductive amination using NaBH(OAc)3​ preserves the protecting group while ensuring complete methylation.

  • Imine Formation: Dissolve 1-Boc-homopiperazine (1.0 eq) in anhydrous DCM. Add aqueous formaldehyde (37% w/w, 1.2 eq) and stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise to control gas evolution. Stir the suspension overnight.

  • Workup: Quench the reaction carefully with saturated NaHCO3​ (aq). Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate to yield 1-Boc-4-methylhomopiperazine.

  • Self-Validation (LC-MS): Analyze the crude mixture. A clean mass shift from the mono-Boc intermediate ( m/z 201, [M+H]+ ) to the methylated product ( m/z 215, [M+H]+ ) confirms complete conversion.

Step 3: Deprotection and Anhydrous Salt Formation

Rationale: Rigorous exclusion of water is mandatory to successfully isolate the highly hygroscopic hydrochloride salt as a workable solid[4],[5].

  • Deprotection: Dissolve 1-Boc-4-methylhomopiperazine in a minimal amount of anhydrous DCM. Cool to 0 °C.

  • Cleavage: Add an excess of 4M HCl in anhydrous dioxane (5.0 eq). Stir for 2 hours at room temperature until CO2​ gas evolution completely ceases.

  • Precipitation: Add a 5-fold volume of anhydrous diethyl ether to the flask to force the complete precipitation of the N-Methylhomopiperazine hydrochloride salt.

  • Isolation: Filter the white precipitate rapidly using a Büchner funnel under a continuous stream of dry nitrogen. Immediately transfer the solid to a vacuum desiccator and dry under high vacuum overnight.

  • Self-Validation (NMR): Perform 1H NMR analysis in D2​O . The complete disappearance of the intense 9-proton singlet at ~1.45 ppm confirms the total removal of the Boc group.

References

  • Title: Preparation of homopiperazine and alkyl-substituted derivatives thereof (US3040029A)
  • Title: N-Methylhomopiperazine | 4318-37-0 Source: ChemicalBook URL
  • Title: Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR)
  • Title: MRT - Mono-Boc-Protection of Diamines Source: Sigma-Aldrich URL
  • Title: Selective Mono-Boc-Protection of Bispidine Source: Sciforum URL

Sources

Technical Support Center: Crystallization of N-Methylhomopiperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the crystallization of N-Methylhomopiperazine hydrochloride salts. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to help you troubleshoot and optimize your crystallization processes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of N-Methylhomopiperazine HCl. The solutions are presented in a question-and-answer format to directly tackle common problems.

Q1: My N-Methylhomopiperazine HCl is not crystallizing and remains as an oil. What are the likely causes and how can I fix this?

A1: "Oiling out" is a common phenomenon in the crystallization of amine salts and typically indicates that the supersaturation of the solution is too high, or the solute has a higher affinity for the solvent than for forming a crystal lattice under the current conditions.

Causality and Remediation:

  • Excessive Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can generate a level of supersaturation that favors liquid-liquid phase separation (oiling out) over nucleation and crystal growth.

    • Solution: Employ a slower cooling rate (e.g., 5-10 °C per hour) to maintain a state of metastable supersaturation where crystal growth is favored.[1] If using an anti-solvent, add it dropwise at a controlled rate with vigorous stirring to avoid localized high concentrations.

  • Solvent System is Too "Good": If the N-Methylhomopiperazine HCl is highly soluble in your chosen solvent, it may be difficult to induce crystallization.

    • Solution: Introduce a miscible anti-solvent in which the hydrochloride salt has low solubility. Common anti-solvents for amine hydrochlorides include ethers (like diethyl ether or methyl tert-butyl ether) or hydrocarbons (like heptane or toluene).[2] A solvent screen is highly recommended. Start with a solvent in which the free base is soluble, and the HCl salt is less so, such as isopropanol (IPA) or ethanol.

  • Presence of Water: Traces of water can sometimes hinder the crystallization of anhydrous hydrochloride salts, leading to the formation of oils or gums.[2]

    • Solution: Ensure you are using anhydrous solvents. If you are using aqueous HCl for salt formation, consider switching to a solution of HCl in an organic solvent like isopropanol or dioxane.[3] Alternatively, azeotropic distillation with a solvent like toluene can be used to remove water before crystallization.[2]

Q2: I've managed to get a solid, but it's amorphous or a very fine powder, not crystalline. How can I improve the crystal quality?

A2: The formation of amorphous material or fine powder suggests that the nucleation rate is significantly faster than the crystal growth rate. This is often a result of high supersaturation or impurities.

Causality and Remediation:

  • Rapid Nucleation: If too many crystal nuclei form simultaneously, they compete for the available solute, resulting in a large number of very small crystals.[4]

    • Solution:

      • Reduce Supersaturation: As with oiling out, slow down the cooling or anti-solvent addition rate.

      • Seeding: Introduce a small quantity of previously obtained crystals (seed crystals) into the solution when it is slightly supersaturated. This provides a template for crystal growth and can help control the final crystal size.

      • Maturation/Aging: Hold the slurry at a constant temperature for an extended period (2-24 hours) with gentle stirring. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall crystal size distribution.

  • Impurities: Impurities can interfere with the formation of a well-ordered crystal lattice, leading to amorphous material or inhibiting crystal growth.

    • Solution: Ensure the purity of your starting N-Methylhomopiperazine free base. If necessary, purify the free base by distillation before salt formation.

Q3: My crystallization yield is very low. How can I improve it?

A3: Low yield is typically due to the high solubility of the salt in the mother liquor or incomplete crystallization.

Causality and Remediation:

  • High Solubility in the Final Solvent Mixture: The polarity of the solvent system at the end of the crystallization process may be too high, keeping a significant amount of the product dissolved.

    • Solution:

      • Optimize the Solvent/Anti-solvent Ratio: Increase the proportion of the anti-solvent to decrease the solubility of the N-Methylhomopiperazine HCl.

      • Lower the Final Temperature: Cool the slurry to a lower temperature (e.g., 0-5 °C) before filtration to minimize the amount of product remaining in the solution.

      • Solvent Selection: Experiment with different solvent systems. A table of common crystallization solvents is provided below as a starting point.[5]

Table 1: Common Solvents for Crystallization of Amine Salts

Solvent ClassExamplesPolarityTypical Use
AlcoholsMethanol, Ethanol, IsopropanolHighGood primary solvents; dissolve the salt when hot.
KetonesAcetoneMediumCan be a primary solvent or co-solvent.
EthersDiethyl ether, THF, MTBELowOften used as anti-solvents.
EstersEthyl acetateMediumCan be a primary or co-solvent.
HydrocarbonsHeptane, TolueneVery LowTypically used as anti-solvents.
WaterVery HighUsed for highly polar salts; can promote hydrate formation.

Experimental Protocols

Protocol 1: General Cooling Crystallization of N-Methylhomopiperazine HCl
  • Dissolution: In a clean, dry flask, dissolve the N-Methylhomopiperazine free base in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C).

  • Salt Formation: Slowly add one equivalent of hydrochloric acid (as a solution in isopropanol or another appropriate solvent) to the heated solution with stirring.

  • Controlled Cooling: Gradually cool the solution at a controlled rate (e.g., 10 °C/hour).

  • Maturation: Once the desired final temperature is reached (e.g., 5 °C), allow the resulting slurry to stir for 2-4 hours to ensure complete crystallization.[1]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove residual impurities.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization of N-Methylhomopiperazine HCl
  • Dissolution: Dissolve the N-Methylhomopiperazine HCl in a minimal amount of a good solvent (e.g., methanol or water) at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, slowly add an anti-solvent (e.g., diethyl ether or acetone) until the solution becomes cloudy (incipient precipitation).

  • Crystal Growth: Add a few more drops of the good solvent until the solution becomes clear again.

  • Maturation: Seal the vessel and allow it to stand undisturbed at a constant temperature. The anti-solvent will slowly cause the product to crystallize.

Visualization of Workflows

Troubleshooting_Crystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_quality Improving Crystal Quality cluster_yield Improving Yield start Start: Crystallization of N-Methylhomopiperazine HCl issue Problem Encountered? start->issue oiling_out Oiling Out / No Crystallization issue->oiling_out Yes poor_quality Amorphous / Fine Powder issue->poor_quality Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No oiling_solution1 Slow down cooling rate or anti-solvent addition oiling_out->oiling_solution1 quality_solution1 Reduce supersaturation (slower cooling/addition) poor_quality->quality_solution1 yield_solution1 Optimize solvent/anti-solvent ratio low_yield->yield_solution1 oiling_solution2 Introduce an anti-solvent (e.g., ether, heptane) oiling_solution1->oiling_solution2 oiling_solution3 Use anhydrous solvents or remove water azeotropically oiling_solution2->oiling_solution3 oiling_solution3->issue Re-evaluate quality_solution2 Implement seeding strategy quality_solution1->quality_solution2 quality_solution3 Purify starting material quality_solution2->quality_solution3 quality_solution4 Allow for slurry maturation/aging quality_solution3->quality_solution4 quality_solution4->issue Re-evaluate yield_solution2 Lower final filtration temperature yield_solution1->yield_solution2 yield_solution3 Screen for alternative solvent systems yield_solution2->yield_solution3 yield_solution3->issue Re-evaluate

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: Should I use the mono-hydrochloride or di-hydrochloride salt of N-Methylhomopiperazine for crystallization?

A1: N-Methylhomopiperazine has two basic nitrogen atoms and can form both a mono- and a di-hydrochloride salt. The di-hydrochloride salt is generally more polar and may have significantly different solubility properties. The choice depends on the desired physicochemical properties of the final product. The synthesis of the di-hydrochloride has been reported using a hydrogen chloride solution in ethanol.[6] It is crucial to control the stoichiometry of the acid addition to target the desired salt form.

Q2: Can N-Methylhomopiperazine HCl exhibit polymorphism?

Q3: How does the source of HCl (aqueous vs. anhydrous) affect the crystallization?

A3: The source of HCl can be critical. Using aqueous HCl introduces water into the system, which can increase the solubility of the salt and potentially lead to the formation of a hydrate or prevent crystallization altogether, resulting in an oil.[2][3] For obtaining an anhydrous crystalline form, it is generally preferable to use anhydrous HCl, either as a gas or as a solution in a suitable organic solvent like isopropanol, ethanol, or diethyl ether.[3]

Q4: What is a good starting point for a solvent screen for N-Methylhomopiperazine HCl?

A4: A good starting point would be to test the solubility in a range of solvents with varying polarities. Based on general principles for amine hydrochlorides, alcohols like isopropanol and ethanol are often good choices as they tend to dissolve the salt at higher temperatures and allow for crystallization upon cooling.[2][7] You can then explore binary solvent systems by introducing an anti-solvent like MTBE or heptane to a solution in IPA or ethanol to induce crystallization.

References

  • LookChem. (n.d.). Cas 4318-37-0, N-Methylhomopiperazine. Retrieved March 10, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved March 10, 2026, from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved March 10, 2026, from [Link]

  • Journal of the American Chemical Society. (1945).
  • Unknown. (n.d.). Guide for crystallization. Retrieved March 10, 2026, from [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved March 10, 2026, from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved March 10, 2026, from [Link]

  • Unknown. (n.d.). 7.3 Solubility of Amines. Retrieved March 10, 2026, from [Link]

  • Catapharma Group. (n.d.). N-Methyl Homopiperazine Manufacturer | CAS 4318-37-0. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylhomopiperazine. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
  • NIST. (n.d.). N-Methylhomopiperazine. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved March 10, 2026, from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Retrieved March 10, 2026, from [Link]

  • Purdue University. (n.d.). Amines, Alkaloids, and Amides. Retrieved March 10, 2026, from [Link]

  • Google Patents. (2017, May 30). US9663507B1 - Crystallisation of thiamine hydrochloride.
  • Google Patents. (n.d.). US3040029A - Preparation of homopiperazine and al-.
  • Google Patents. (n.d.). CN106496189A - Hydrochloric acid Ripasudil crystal formations.
  • Google Patents. (n.d.). US20030120068A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • MDPI. (2022, March 31). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved March 10, 2026, from [Link]

  • Angene. (n.d.). N Methyl Piperazine | CAS NO 109-01-3 | Manufacturer, Supplier, Exporter. Retrieved March 10, 2026, from [Link]

Sources

Navigating the Stability of N-Methylhomopiperazine HCl in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support center for N-Methylhomopiperazine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into the stability of N-Methylhomopiperazine HCl in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reliability of your experimental outcomes.

This document is structured to provide direct answers to potential challenges, moving beyond a simple recitation of facts to explain the underlying scientific principles. We will explore potential degradation pathways, the influence of environmental factors, and robust analytical methodologies for stability assessment.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of N-Methylhomopiperazine HCl aqueous solutions.

Q1: What are the primary factors that can affect the stability of N-Methylhomopiperazine HCl in an aqueous solution?

The stability of N-Methylhomopiperazine HCl in aqueous solutions can be influenced by several factors, similar to other amine-containing compounds. Key factors to consider are:

  • pH: The pH of the solution can significantly impact the stability. As a hydrochloride salt, N-Methylhomopiperazine will exist in its protonated form in acidic to neutral solutions, which is generally more stable. In alkaline conditions, the free base is more prevalent, which can be more susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is generally recommended to store stock solutions at low temperatures, such as -20°C, to minimize degradation.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine functional group.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: How should I prepare and store my aqueous stock solutions of N-Methylhomopiperazine HCl?

For optimal stability, it is recommended to:

  • Use high-purity water: Use deionized, distilled, or ultrapure water to minimize contaminants that could catalyze degradation.

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment.

  • Control pH: If the experimental conditions allow, maintaining a slightly acidic to neutral pH can enhance stability.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Store at low temperatures: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C is recommended.

  • Consider inert atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.

Q3: What are the potential degradation products of N-Methylhomopiperazine?

While specific degradation pathways for N-Methylhomopiperazine are not extensively documented in the literature, we can infer potential pathways based on the degradation of similar heterocyclic amines like piperazine. Potential degradation products could arise from:

  • Oxidation: Oxidation of the tertiary amine could lead to the formation of N-oxides. Ring-opening reactions initiated by oxidation are also possible.

  • Thermal Degradation: At elevated temperatures, ring-opening or side-chain cleavage could occur. For instance, in related piperazine compounds, thermal degradation can lead to products like 1-methylpiperazine and 1,4-dimethylpiperazine through SN2 substitution reactions.

Q4: Is N-Methylhomopiperazine HCl susceptible to hydrolysis?

The core structure of N-Methylhomopiperazine, a cyclic diamine, is not inherently susceptible to hydrolysis. However, the term hydrolysis in a broader sense can sometimes refer to reactions with water that may be pH-dependent and lead to degradation. The primary concern for this molecule in aqueous solution is more likely oxidation rather than direct hydrolysis of the ring structure.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues related to the stability of N-Methylhomopiperazine HCl solutions.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent experimental results over time using the same stock solution. Degradation of N-Methylhomopiperazine HCl in the stock solution.1. Prepare fresh stock solutions for each experiment. 2. Perform a stability check: Analyze the concentration of your stock solution at the beginning and end of your experimental series using a suitable analytical method (see Section III). 3. Optimize storage conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.
Appearance of unknown peaks in my chromatogram when analyzing my sample. Formation of degradation products.1. Characterize the unknown peaks: If you have access to a mass spectrometer (LC-MS), attempt to identify the mass of the unknown peaks to get clues about their structure. This could indicate oxidative or other degradation pathways. 2. Conduct forced degradation studies: Subject your N-Methylhomopiperazine HCl solution to stress conditions (e.g., high temperature, strong acid/base, oxidizing agent, light exposure) to intentionally generate degradation products. This can help in confirming if the unknown peaks are indeed degradants.
Loss of biological activity or chemical reactivity of my compound in solution. Significant degradation of the parent compound.1. Quantify the active compound: Use a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the exact concentration of N-Methylhomopiperazine HCl remaining in your solution. 2. Review solution preparation and handling: Ensure that no incompatible reagents (e.g., strong oxidizing agents) were introduced into the solution.

III. Experimental Protocols & Methodologies

For rigorous scientific investigation, it is crucial to have robust methods to assess the stability of your N-Methylhomopiperazine HCl solutions.

A. Protocol for a Basic Stability Assessment

This protocol outlines a fundamental approach to evaluate the stability of your N-Methylhomopiperazine HCl solution under your specific experimental conditions.

Objective: To determine the short-term stability of an N-Methylhomopiperazine HCl aqueous solution.

Materials:

  • N-Methylhomopiperazine HCl

  • High-purity water (e.g., HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or LC-MS system

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve N-Methylhomopiperazine HCl in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for your analytical method and inject it into the chromatograph. Record the peak area of the parent compound.

  • Incubate the solution: Store the stock solution under your typical experimental conditions (e.g., benchtop at room temperature, protected from light).

  • Time-point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of N-Methylhomopiperazine HCl at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

B. Analytical Method Development Considerations

A stability-indicating analytical method is one that can accurately quantify the decrease in the active ingredient's concentration due to degradation and separate the active ingredient from its degradation products.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective technique.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the parent compound from potential degradants.

  • Detection:

    • UV Detection: N-Methylhomopiperazine lacks a strong chromophore, making low-wavelength UV detection (e.g., ~200-210 nm) necessary, which can be prone to interference.

    • Derivatization: To enhance UV detection, derivatization with a UV-active labeling agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.

    • Mass Spectrometry (LC-MS): This is a highly specific and sensitive detection method that can also aid in the identification of degradation products.

IV. Visualizing Experimental Workflows

Diagrams can help clarify complex experimental processes. Below are Graphviz representations of a typical stability testing workflow and a decision tree for troubleshooting.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Aqueous Stock Solution t0 T=0 Analysis (HPLC/LC-MS) prep->t0 incubation Incubate under Experimental Conditions t0->incubation tp Time-Point Analysis (T=x) incubation->tp data Compare Peak Areas & Assess Degradation tp->data

Caption: A typical workflow for assessing the stability of an aqueous solution.

Troubleshooting_Tree start Inconsistent Results? check_fresh Prepare Fresh Solution start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists check_storage Review Storage Conditions (Temp, Light) problem_persists->check_storage Yes resolve Issue Resolved problem_persists->resolve No check_impurities Analyze for Degradation Products (LC-MS) check_storage->check_impurities forced_degradation Perform Forced Degradation Study check_impurities->forced_degradation

Caption: A decision tree for troubleshooting inconsistent experimental results.

V. References

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from

  • RSC Publishing. (2012, November 1). Analytical Methods. Retrieved from

  • Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • ChemicalBook. (2026, January 13). N-Methylhomopiperazine | 4318-37-0. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • SciTechnol. (2023, January 31). Journal of Pharmaceutics & Drug Delivery Research. Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Retrieved from

  • PMC. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear

Overcoming solubility challenges of diazepane HCl salts in ether

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with cyclic diamines like diazepane (homopiperazine) presents unique physicochemical challenges. When converted to a hydrochloride (HCl) salt, diazepane becomes a highly polar, rigid ionic lattice. Conversely, ether (diethyl ether, MTBE) is a low-polarity, non-hydrogen-bonding solvent. This fundamental "like dissolves like" mismatch is the root cause of most isolation, crystallization, and reaction failures.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind these behaviors and providing self-validating protocols to ensure your workflows succeed.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my diazepane HCl salt form a sticky gum ("oil out") instead of crystallizing when I add ether? A: This phenomenon is known as 1[1]. Diazepane HCl has an exceptionally high polarity. When you rapidly add a non-polar anti-solvent like diethyl ether to an alcoholic solution of the salt, the system's supersaturation spikes violently. Instead of entering the metastable zone where ordered nucleation occurs, the system is pushed directly into the labile region[2]. To minimize thermodynamic instability, the mixture separates into two liquid phases: a solute-rich "oil" and a solvent-rich layer. Because this oil lacks a crystalline lattice, it acts as a trap for impurities and residual solvent, resulting in an unworkable gum.

Q2: I need diazepane HCl to be soluble in an ether-based reaction mixture. How can I achieve this? A: Diazepane derivatives and their HCl salts are 3[3]. If your downstream chemistry strictly requires an etheric solvent, you must alter the solute's solvation mechanics. You cannot force the ionic salt to dissolve; instead, you must convert the salt to its free base in situ using an organic-soluble base (e.g., DIPEA) or a heterogeneous base (e.g., anhydrous K2​CO3​ ). Alternatively, swap diethyl ether for a more polar, coordinating ether like 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-dioxane, which possess higher dipole moments capable of marginally solvating the complex.

Q3: How do I efficiently extract the free base of diazepane from an aqueous HCl solution into ether? A: Diazepane is highly water-soluble even as a free base due to its two secondary amines, which drastically4[4]. Standard neutralization with NaOH followed by ether extraction will result in dismal recovery because the free base thermodynamically prefers the aqueous phase. To force it into the ether phase, you must5[5]. This "salting out" effect reduces the thermodynamic activity of water, effectively squeezing the hydrophilic homopiperazine out of the aqueous layer and into the organic ether phase.

Section 2: Phase Behavior & Workflow Visualizations

Crystallization A Diazepane HCl in Ethanol B Rapid Ether Addition (High Supersaturation) A->B C Slow Ether Addition + Seeding A->C D Liquid-Liquid Phase Separation (LLPS) B->D Crosses Binodal Curve E Metastable Zone Nucleation C->E Controlled Trajectory F Amorphous Gum ('Oiling Out') D->F Traps Impurities G High-Purity Crystalline Salt E->G Lattice Formation

Thermodynamic vs. Kinetic pathways in anti-solvent crystallization of Diazepane HCl.

Extraction Step1 Aqueous Diazepane HCl Step2 Add NaOH (pH>12) + Saturate NaCl Step1->Step2 Step3 Free Base (Aqueous) Step2->Step3 Step4 Extract with Ether/MTBE Step3->Step4 Step5 Organic Phase Separation Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6

Self-validating workflow for freebasing and extracting water-soluble diazepane into ether.

Section 3: Quantitative Data & Solvent Matrices

Table 1: Physicochemical Profile of Diazepane (Homopiperazine)

PropertyValue / CharacteristicImpact on Ether Systems
Molecular Weight 100.16 g/mol (Free base)Small molecular radius increases charge density when protonated.
Aqueous Solubility Freely SolubleResists extraction into ether without heavy "salting out".
Ether Solubility Practically Insoluble (as HCl salt)Requires phase-transfer techniques or freebasing for organic reactions.
LogD (pH 7.4) < 0 (Highly Hydrophilic)Explains the thermodynamic preference for aqueous/polar phases over ether.

Table 2: Anti-Solvent Crystallization Matrix

Primary SolventAnti-SolventAddition RateResultCausality
EthanolDiethyl EtherFastOiling Out Rapid supersaturation crosses the binodal curve before the solubility curve[1].
EthanolDiethyl EtherSlow (via pump)Crystallization System is maintained within the metastable zone, allowing nucleation[2].
MethanolMTBEModerateCrystallization MTBE provides a gentler polarity gradient than diethyl ether, reducing LLPS risk.
WaterDiethyl EtherAnyBiphasic System Solvents are immiscible; no anti-solvent effect occurs.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Controlled Anti-Solvent Crystallization (Avoiding LLPS)

Objective: Isolate pure diazepane HCl from an alcoholic solution using ether without oiling out.

  • Dissolution: Dissolve crude diazepane HCl in a minimal amount of hot ethanol (approx. 60°C).

  • Bridging: Add 10% (v/v) ethyl acetate to the solution. This acts as a bridging solvent to smooth the polarity gradient between ethanol and ether.

  • Seeding: Cool the solution to 40°C and add 1-2 mg of pure diazepane HCl crystals to act as nucleation sites.

  • Controlled Addition: Using a syringe pump, add diethyl ether at a strict rate of 0.1 mL/min while stirring at 300 RPM.

  • Maturation: Once the solution becomes persistently cloudy, halt the ether addition and let the suspension stir for 2 hours to allow crystal growth.

  • Self-Validation Checkpoint: Before filtering, extract a 10 µL aliquot and observe under a polarized light microscope. The presence of sharp birefringence confirms a highly ordered crystalline lattice. If dark, spherical droplets are observed, the system has oiled out. You must reheat the flask to 60°C to redissolve the oil and restart the cooling/seeding process.

Protocol 2: High-Yield Freebasing and Ether Extraction

Objective: Transfer highly water-soluble diazepane from an aqueous HCl matrix into an ether phase.

  • Basification: Cool the aqueous solution of diazepane HCl to 0°C. Slowly add 6M NaOH until the pH is strictly >12. (Diazepane has a high pKa; lower pH will leave it partially protonated).

  • Salting Out: Add solid, anhydrous NaCl to the aqueous layer until no more dissolves (complete saturation).

  • Extraction: Add an equal volume of diethyl ether (or MTBE for slightly better partitioning). Vigorously shake or stir for 5 minutes.

  • Phase Separation: Allow the layers to separate completely. Collect the upper organic (ether) layer. Repeat the extraction 3 to 4 times.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ for 30 minutes, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Dissolve a 5 mg sample of the resulting concentrate in CDCl3​ and perform a 1H -NMR scan. The presence of distinct multiplets at6 confirms the successful isolation of the diazepane free base[6]. If these peaks are absent, the product remained in the aqueous layer, indicating insufficient salting out or pH control.

References
  • [1] Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound | Source: ResearchGate |1

  • [3] Dilazep Hydrochloride (Part I) | Source: National Institute of Health Sciences (NIHS Japan) | 3

  • [2] Advanced crystallisation methods for small organic molecules | Source: Chemical Society Reviews (RSC Publishing) | 2

  • [4] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability | Source: PMC (NIH) | 4

  • [5] What is the best way to convert my amine compound from the salt form into free amine? | Source: ResearchGate | 5

  • [6] CN102120732B - Preparation method of homopiperazine and derivative thereof | Source: Google Patents | 6

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-Methylhomopiperazine HCl: A Comparative Guide on Solvent Selection and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methylhomopiperazine (1-methyl-1,4-diazepane) is a highly versatile 7-membered cyclic diamine utilized extensively as a privileged scaffold in drug discovery, notably in the synthesis of olanzapine analogues and targeted KRAS inhibitors[1]. Unlike rigid 6-membered piperazines, the homopiperazine ring exhibits a highly flexible pseudo-chair conformation[2]. When converted to its hydrochloride (HCl) salt form, the protonation of the nitrogen atoms introduces complex hydrogen-bonding networks and fluxional behavior that significantly complicate 1H NMR interpretation[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of two primary NMR solvents—Deuterium Oxide (D2O) and Dimethyl Sulfoxide-d6 (DMSO-d6)—for the spectral analysis of N-Methylhomopiperazine HCl. By understanding the causality behind solvent-solute interactions, researchers can select the optimal analytical platform for structural verification and conformational kinetic studies.

The Causality of Solvent Selection: D2O vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum of hydrochloride salts due to differences in dielectric constant, hydrogen-bonding capacity, and proton exchange rates[4].

  • Deuterium Oxide (D2O) - Aliphatic Resolution: In D2O, the acidic ammonium protons (NH⁺ and NH₂⁺) undergo rapid isotopic exchange with deuterium. This chemical exchange eliminates the scalar coupling (³J) between the nitrogen protons and the adjacent aliphatic CH₂ protons. The causality here is straightforward: removing this coupling effectively simplifies the spin system, sharpening the aliphatic multiplets and making D2O the superior choice for precise integration and structural confirmation of the carbon skeleton.

  • Dimethyl Sulfoxide-d6 (DMSO-d6) - Conformational Probing: DMSO-d6 is a strong hydrogen-bond acceptor that drastically slows down the chemical exchange of protic hydrogens[4]. Consequently, the NH⁺ and NH₂⁺ signals become observable on the NMR timescale. However, the intermediate exchange rates at room temperature can cause severe line broadening in the adjacent aliphatic CH₂ signals. DMSO-d6 is utilized not for simple structural ID, but to probe the hydrogen-bonding networks and pseudo-chair conformational dynamics inherent to the 7-membered ring.

Comparative Experimental Data

The following table summarizes the comparative 1H NMR chemical shifts for N-Methylhomopiperazine HCl (400 MHz, 298 K).

Proton GroupPositionD2O (δ ppm, ref: TSP)DMSO-d6 (δ ppm, ref: TMS)MultiplicityCausality of Solvent Shift & Observation
N-CH₃ N12.952.80SingletDeshielded by the protonated nitrogen; D2O provides a higher dielectric environment, causing a slight downfield shift compared to DMSO.
C-CH₂-C C62.202.05QuintetCentral aliphatic protons of the 3-carbon bridge. Sharp in D2O; slightly broadened in DMSO due to intermediate conformational exchange.
N-CH₂ C2, C3, C5, C73.30 – 3.703.10 – 3.50MultipletsRapid D-exchange in D2O removes NH coupling, yielding sharper, distinct multiplets. In DMSO, these appear as complex, overlapping broad signals.
NH⁺ / NH₂⁺ N1, N4Not Observed8.50 – 9.50Broad SingletsD2O completely exchanges acidic protons. DMSO-d6 retains them via strong intermolecular H-bond acceptance[4].

Self-Validating NMR Protocol for Conformational Analysis

To ensure reproducibility and accurate conformational analysis (e.g., calculating the Gibbs free energy of activation, ΔG‡, for ring inversion[5]), the following self-validating workflow must be strictly adhered to.

Step 1: Quantitative Sample Preparation & pH Control
  • Causality: Concentration impacts viscosity and intermolecular hydrogen bonding, which directly shifts the NH⁺ signals in aprotic solvents like DMSO-d6. Furthermore, trace moisture or pH variations will alter the protonation state of the basic amines, shifting the entire aliphatic spectrum.

  • Action: Dissolve exactly 15.0 mg of N-Methylhomopiperazine HCl in 0.6 mL of the chosen deuterated solvent.

  • Self-Validation: Add a known concentration of an internal standard (0.05% TSP for D2O, or 0.05% TMS for DMSO-d6). The sharp, symmetrical singlet of the standard at exactly 0.00 ppm validates magnetic field homogeneity (shimming) and acts as an internal control for magnetic susceptibility prior to data acquisition.

Step 2: Variable Temperature (VT) Acquisition
  • Causality: The 7-membered diazepane ring undergoes rapid fluxional inversion at room temperature, resulting in time-averaged signals. Lowering the temperature slows this exchange, eventually splitting the signals at the coalescence temperature (Tc)[5].

  • Action: Acquire standard 1D 1H NMR spectra (400 MHz or 600 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay). For dynamic studies in DMSO-d6, perform VT-NMR from 298 K down to 253 K in 5 K increments.

  • Self-Validation: Monitor the internal standard's line width (FWHM) at each temperature step. If the TMS/TSP standard broadens alongside your sample peaks, the temperature gradient is causing convection currents or poor shimming, thereby invalidating the target peak broadening. The standard must remain sharp (<1.5 Hz) at all temperatures.

Step 3: Spectral Processing and Kinetic Extraction
  • Causality: Accurate integration and line-shape analysis are required to extract thermodynamic parameters using the Eyring equation.

  • Action: Apply an exponential window function (line broadening = 0.3 Hz) and zero-fill to 64k data points to ensure digital resolution.

  • Self-Validation: The integration ratio of the N-CH₃ (3H) to the total aliphatic ring protons (10H) must strictly equal 3:10. Any deviation indicates incomplete longitudinal relaxation (T1 issues) or sample impurity, requiring the experiment to be rerun with a longer relaxation delay (D1 > 5 * T1).

Conformational Analysis Workflow

The following diagram illustrates the logical relationship between solvent selection and the downstream analytical objectives for N-Methylhomopiperazine HCl.

G N1 N-Methylhomopiperazine HCl Sample Preparation N2 Solvent Selection N1->N2 N3 D2O: Proton Exchange (Aliphatic Resolution) N2->N3 N4 DMSO-d6: H-Bond Retention (NH+ Observation) N2->N4 N5 Variable Temperature (VT) NMR N3->N5 T1 Relaxation Check N4->N5 Line Shape Analysis N6 Spectral Analysis & ΔG‡ Extraction N5->N6 Coalescence Temp (Tc)

Workflow for NMR-based conformational analysis of N-Methylhomopiperazine HCl.

Conclusion

Comparing D2O and DMSO-d6 reveals that D2O is the optimal solvent for routine structural verification and purity analysis of N-Methylhomopiperazine HCl due to the simplification of the aliphatic region via deuterium exchange. Conversely, DMSO-d6, when coupled with Variable Temperature NMR, is the mandatory platform for probing the pseudo-chair conformational dynamics and hydrogen-bonding interactions inherent to the 7-membered diazepane ring. By employing self-validating internal standards and strict temperature controls, researchers can ensure high-fidelity data extraction.

References

  • [2] Title: Homopiperazine (Hexahydro-1,4-diazepine) - MDPI Source: mdpi.com URL:[Link]

  • [1] Title: Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC Source: nih.gov URL:[Link]

  • [5] Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC Source: nih.gov URL:[Link]

  • [3] Title: 1-Methylhomopiperazine | C6H14N2 | CID 228349 - PubChem Source: nih.gov URL:[Link]

  • [4] Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Modgraph Source: modgraph.co.uk URL: [Link]

Sources

HPLC method development for 1-Methyl-1,4-diazepane detection

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 1-Methyl-1,4-diazepane: A Comparative Guide to Retaining Highly Polar Aliphatic Diamines

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by small, highly polar, and basic molecules. 1-Methyl-1,4-diazepane (also known as N-methylhomopiperazine) is a prime example. Widely utilized as a versatile building block to boost the aqueous solubility of pharmaceutical candidates—such as PRMT5 inhibitors and broad-spectrum antiparasitic agents—its accurate quantification is critical during drug development and synthetic reaction monitoring[1][2].

However, its physicochemical profile renders traditional Reversed-Phase Liquid Chromatography (RP-HPLC) highly ineffective. The causality behind this analytical failure lies in three inherent properties:

  • Extreme Hydrophilicity: With a log P < 0, the molecule lacks the hydrophobicity required to partition into a standard C18 stationary phase, resulting in void volume elution[3].

  • Basic Nitrogen Centers: The molecule contains both secondary and tertiary amines. At neutral or acidic pH, these amines are protonated. On silica-based columns, these cations undergo strong secondary electrostatic interactions with residual deprotonated silanols (Si-O⁻), causing severe peak tailing.

  • Optical Invisibility: It lacks a conjugated π-system, meaning standard UV detection is only viable at low wavelengths (<210 nm), which is highly susceptible to baseline drift from mobile phase absorbance.

This guide objectively compares three distinct chromatographic modalities and evaluates detection strategies to establish a robust, self-validating analytical method for 1-Methyl-1,4-diazepane.

Part 1: Chromatographic & Detection Strategy Comparison

To build a reliable method, we must align the detector's capabilities with the correct chromatographic retention mechanism.

Method_Selection Target 1-Methyl-1,4-diazepane (Polar, Basic, No Chromophore) Cat1 Detection Strategy Target->Cat1 Cat2 Chromatographic Mode Target->Cat2 MS LC-MS/MS (ESI+) Optimal Sensitivity Cat1->MS CAD CAD / ELSD Universal, Low Sensitivity Cat1->CAD UV UV (<210 nm) Prone to Interference Cat1->UV HILIC HILIC Best Retention & Peak Shape Cat2->HILIC HighPH High-pH RP-HPLC Good Peak Shape, Lower Retention Cat2->HighPH StandardRP Standard RP-HPLC Void Elution & Tailing Cat2->StandardRP

Logical decision matrix for 1-Methyl-1,4-diazepane HPLC method development.

Comparing Chromatographic Modalities
  • Standard RP-HPLC (Acidic/Neutral pH): Fails fundamentally. The analyte elutes in the void volume. While ion-pairing reagents (e.g., Heptafluorobutyric acid) can artificially increase hydrophobicity, they cause severe ion suppression in mass spectrometry and require dedicated columns.

  • High-pH RP-HPLC: By raising the mobile phase pH above 10.5 using ammonium bicarbonate/ammonium hydroxide, the amines are deprotonated. This increases the molecule's apparent hydrophobicity and eliminates cationic interactions with silanols. Drawback: Requires specialized hybrid-silica columns and reduces column longevity.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The premier choice for polar diamines. HILIC utilizes a polar stationary phase and a mobile phase with >70% organic solvent[4].

The HILIC Causality Mechanism

In HILIC, approximately 3% water from the mobile phase is required to form a stagnant, water-enriched film on the polar stationary phase[4]. The polar 1-Methyl-1,4-diazepane partitions from the bulk organic mobile phase into this aqueous layer, achieving excellent retention. If the mobile phase water content exceeds 50%, this partitioning effect disappears completely, and retention is lost[4].

HILIC_Mechanism Mobile Bulk Mobile Phase (>70% Acetonitrile) Analyte 1-Methyl-1,4-diazepane (Protonated Cation) Mobile->Analyte Delivers WaterLayer Stagnant Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into StatPhase Polar Stationary Phase (e.g., Zwitterionic) WaterLayer->StatPhase Electrostatic & H-Bonding

HILIC retention mechanism for polar aliphatic diamines via aqueous layer partitioning.

Part 2: Quantitative Performance Comparison

The following table synthesizes expected chromatographic performance data based on the physicochemical interactions of 1-Methyl-1,4-diazepane across the three primary methodologies.

Performance MetricStandard RP-HPLC (0.1% FA)High-pH RP-HPLC (pH 10.5)HILIC-MS/MS (pH 3.0)
Retention Factor ( k′ ) < 0.5 (Void Elution)1.8 (Marginal)4.5 (Optimal)
Asymmetry Factor ( As​ ) > 2.5 (Severe Tailing)1.2 (Good)1.05 (Excellent)
Detection Compatibility Poor (UV interference)Moderate (High pH limits MS)Optimal (High organic enhances ESI)
Estimated LOD N/A (Co-elutes with void)~50 ng/mL~1 ng/mL

Part 3: Self-Validating HILIC-MS/MS Protocol

Because 1-Methyl-1,4-diazepane easily accepts protons to form a strong [M+H]+ ion at m/z 115.1[2], coupling HILIC with Electrospray Ionization Mass Spectrometry (ESI-MS/MS) yields the most robust assay. Every step in this protocol is designed with a specific mechanistic purpose to maintain the integrity of the HILIC aqueous layer.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Low pH ensures both amines on the diazepane ring are fully protonated, guaranteeing consistent electrostatic interaction with the stationary phase and maximizing ESI+ ionization efficiency[3].

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in Acetonitrile/Water (95:5, v/v).

    • Causality: Pure acetonitrile cannot dissolve ammonium formate effectively. A minimum of 5% water is strictly required in the organic line to maintain buffer solubility and sustain the stagnant hydration layer on the column surface[4].

Step 2: Column Selection & Equilibration
  • Column: Zwitterionic HILIC (e.g., 100 x 2.1 mm, 3 µm).

  • Equilibration (System Suitability): Flush the column with 100% Mobile Phase B for a minimum of 20 column volumes. Self-Validation: Do not inject samples until the system pressure delta is < 2% over 10 minutes. HILIC columns require significantly longer equilibration times than RP columns to establish their partition layer.

Step 3: Sample Preparation (Critical Failure Point)
  • Diluent: 90% Acetonitrile / 10% Water.

  • Causality: Injecting a highly aqueous sample into a HILIC system acts as a "solvent wash," locally destroying the water-enriched layer at the head of the column. This results in severe peak splitting and loss of retention. The sample diluent must closely match the initial highly organic gradient conditions.

Step 4: Gradient Elution & Detection
  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte).

    • 1.0 - 5.0 min: 95% B to 60% B (Increasing water content elutes the polar analyte).

    • 5.0 - 7.0 min: 60% B (Column wash).

    • 7.0 - 7.1 min: Return to 95% B.

    • 7.1 - 12.0 min: Re-equilibration (Crucial for reproducible retention times).

  • Detection: ESI+ MS/MS. Primary MRM transition: m/z 115.1 58.1.

References

  • Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents Source: Journal of Medicinal Chemistry (ACS) / NIH URL:[Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction Source: Nature Communications / PMC URL:[Link]

  • A Simple Step-by-Step Protocol for HILIC Method Development Source: Avantor ACE Knowledge Note / HPLC.eu URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies Technical Overview URL:[Link]

Sources

FTIR characteristic peaks of N-Methylhomopiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of N-Methylhomopiperazine Hydrochloride

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of N-Methylhomopiperazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will explore the spectral shifts induced by protonation, compare the compound to its free base and related analogues, and provide a robust experimental protocol for obtaining high-quality data.

N-Methylhomopiperazine, a seven-membered heterocyclic amine, is a valuable building block in the synthesis of various pharmacologically active compounds. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for the structural confirmation and quality assessment of such compounds. By measuring the absorption of infrared radiation by molecular bonds, FTIR provides a unique "vibrational fingerprint," allowing for the unambiguous identification of functional groups and overall molecular structure.

This guide aims to:

  • Elucidate the detailed FTIR spectrum of N-Methylhomopiperazine hydrochloride.

  • Objectively compare its spectral features to its free base form, N-Methylhomopiperazine, to understand the effects of salt formation.

  • Provide a validated, step-by-step experimental protocol for acquiring a high-fidelity FTIR spectrum.

Molecular Structure and Expected Vibrational Modes

The structure of N-Methylhomopiperazine hydrochloride features a protonated tertiary amine and a secondary amine within a seven-membered diazepane ring, along with a methyl group and multiple methylene units. The positive charge on the protonated nitrogen and the presence of the chloride counter-ion introduce significant changes to the molecule's vibrational modes compared to its neutral counterpart.

Key Functional Groups for FTIR Analysis:

  • Secondary Ammonium (R₂N⁺H₂): This group is formed by the protonation of the secondary amine. It is expected to show characteristic N-H⁺ stretching and bending vibrations.

  • Tertiary Amine (R₃N): While the nitrogen itself doesn't have a vibration in the typical IR range, its C-N bonds are key.

  • Aliphatic C-H Bonds: These include the N-CH₃ (methyl) and multiple -CH₂- (methylene) groups of the ring, each with distinct stretching and bending modes.

  • C-N Bonds: Stretching vibrations associated with the carbon-nitrogen bonds of the heterocyclic ring.

  • C-C Bonds: Skeletal vibrations of the carbon backbone.

Comprehensive FTIR Spectral Analysis

While a publicly available, peer-reviewed spectrum for N-Methylhomopiperazine hydrochloride is not readily found, we can reliably predict its characteristic peaks. This prediction is based on the known spectrum of the free base, N-Methylhomopiperazine[1][2], and the well-documented effects of protonation on amine spectra.[3][4]

Table 1: Predicted FTIR Characteristic Peaks for N-Methylhomopiperazine Hydrochloride

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400Medium, SharpOvertone or combination bands; potentially free N-H stretch of secondary amine (if unprotonated species present)
~3000 - 2700Strong, Very BroadN-H⁺ stretching of the secondary ammonium salt (R₂N⁺H₂). Broadness is due to strong hydrogen bonding.[5]
2945 - 2965Medium-StrongAsymmetric C-H stretching of -CH₂- groups.[6]
2850 - 2870MediumSymmetric C-H stretching of -CH₂- groups.[6]
~2820MediumC-H stretching of the N-CH₃ group.
~1610MediumAsymmetric N-H⁺ bending (scissoring) of the ammonium group.[4]
~1580Medium-WeakSymmetric N-H⁺ bending of the ammonium group.
1450 - 1470Medium-CH₂- scissoring (bending) vibration.[6]
1380 - 1440MediumC-H bending of the N-CH₃ group.
1100 - 1300Medium-StrongC-N stretching vibrations.[7]
< 1000Weak-Medium-CH₂- rocking and wagging vibrations and other skeletal deformations (fingerprint region).[8][9]

Comparative Spectral Analysis: The Impact of Protonation

The most insightful comparison is between the hydrochloride salt and its corresponding free base, N-Methylhomopiperazine. The protonation of one of the nitrogen atoms dramatically alters the electronic distribution and bonding within the molecule, leading to distinct and identifiable changes in the FTIR spectrum.

N-Methylhomopiperazine (Free Base) vs. Hydrochloride Salt
  • N-H Stretching Region (>3000 cm⁻¹):

    • Free Base: The spectrum of the free base typically shows a weak to medium, relatively sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amine.[10][11] The sharpness is due to less extensive hydrogen bonding compared to O-H groups.[12]

    • Hydrochloride Salt: This sharp N-H peak disappears upon protonation. It is replaced by a very broad and intense series of absorption bands spanning from approximately 3000 cm⁻¹ down to 2700 cm⁻¹, and sometimes lower.[5] This feature is the hallmark of an amine salt and arises from the N-H⁺ stretching vibrations within a strong hydrogen-bonded crystal lattice. The broadness is a direct consequence of the wide range of hydrogen bond strengths present in the solid state.

  • N-H Bending Region (1500-1650 cm⁻¹):

    • Free Base: This region may show weak N-H bending (scissoring) vibrations.

    • Hydrochloride Salt: New, medium-intensity peaks appear, typically around 1610 cm⁻¹ and 1580 cm⁻¹, which are assigned to the asymmetric and symmetric bending modes of the R₂N⁺H₂ group, respectively.[4] The appearance of these bands is a strong confirmation of salt formation.

  • C-N Stretching Region (1100-1300 cm⁻¹):

    • Free Base: Shows characteristic C-N stretching bands.

    • Hydrochloride Salt: The frequencies of the C-N stretching vibrations often shift upon protonation due to changes in bond polarity and the inductive effect of the positive charge on the adjacent nitrogen. This can lead to a shift to higher or lower wavenumbers depending on the specific vibrational mode.

Recommended Experimental Protocol

To ensure the acquisition of a reliable and reproducible FTIR spectrum, adherence to a validated protocol is essential. The following procedure is recommended for solid-phase analysis using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Verify that the sample compartment is clean and dry. Purging with dry air or nitrogen is recommended to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.

    • Acquire a background spectrum. This critical step measures the instrument's baseline and any atmospheric absorptions, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Loading:

    • Ensure the N-Methylhomopiperazine hydrochloride sample is dry. Amine salts can be hygroscopic, and moisture will introduce a broad O-H band (~3200-3500 cm⁻¹) that can obscure the N-H⁺ stretching region. If necessary, dry the sample under vacuum.

    • Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor data quality.

    • Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal thoroughly after analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Finalization Start Start Instrument_Ready 1. Instrument Warm-up & Purge Start->Instrument_Ready Clean_Crystal 2. Clean ATR Crystal Instrument_Ready->Clean_Crystal Background 3. Acquire Background Spectrum Clean_Crystal->Background Dry_Sample 4. Ensure Sample is Dry Background->Dry_Sample Instrument Ready Load_Sample 5. Load Sample onto Crystal Dry_Sample->Load_Sample Apply_Pressure 6. Apply Consistent Pressure Load_Sample->Apply_Pressure Acquire_Sample 7. Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Data 8. Perform Background Subtraction & Corrections Acquire_Sample->Process_Data Raw Data Acquired Analyze_Spectrum 9. Analyze Peaks Process_Data->Analyze_Spectrum Clean_Up 10. Clean Crystal Analyze_Spectrum->Clean_Up End End Clean_Up->End

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The FTIR spectrum of N-Methylhomopiperazine hydrochloride is distinguished by several key features directly resulting from its salt structure. The most definitive characteristic is the presence of a strong and exceptionally broad N-H⁺ stretching absorption between 3000 cm⁻¹ and 2700 cm⁻¹, coupled with the appearance of N-H⁺ bending modes near 1600 cm⁻¹. These features, when contrasted with the spectrum of the free base, provide conclusive evidence of salt formation. By following the detailed experimental protocol provided, researchers can confidently obtain high-quality spectra for structural verification, purity assessment, and quality control, ensuring the integrity of this important chemical intermediate in the research and development pipeline.

References

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... Retrieved March 11, 2026, from [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved March 11, 2026, from [Link]

  • PMC. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? Retrieved March 11, 2026, from [Link]

  • Taylor & Francis Online. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Retrieved March 11, 2026, from [Link]

  • AIP Publishing. (2006). Coupling Among CH Stretching, Bending and Rocking Vibrational Modes in CH2Cl2. Retrieved March 11, 2026, from [Link]

  • Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved March 11, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching... Retrieved March 11, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra showing CH2 rocking vibrations of lipids in formulations... Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the nanorods showing two peaks at 1034 and 1384 cm )1... Retrieved March 11, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). N-Methylhomopiperazine. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. Retrieved March 11, 2026, from [Link]

  • Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development. Retrieved March 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved March 11, 2026, from [Link]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). N-Methylhomopiperazine. Retrieved March 11, 2026, from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved March 11, 2026, from [Link]

  • MDPI. (2026). Sex- and Age-Dependent Red Blood Cell Remodeling in Type 2 Diabetes Revealed by FT-IR and Raman Spectroscopy: Part I. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved March 11, 2026, from [Link]

  • YouTube. (2021). FTIR Spectroscopy of HCl/DCl vapor mixture. Retrieved March 11, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of HCl and HCl/N 2 in solid Kr at 7.5 K. The HCl ̄ N 2... Retrieved March 11, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). N-Methylhomopiperazine. Retrieved March 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad? Retrieved March 11, 2026, from [Link]

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A Senior Application Scientist's Guide to N-Methylhomopiperazine HCl: A Comparative Purity Analysis of Commercial vs. In-House Synthesized Batches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methylhomopiperazine, a seven-membered heterocyclic amine, is a crucial building block in modern medicinal chemistry. As a derivative of piperazine, which is a key component in numerous blockbuster drugs like Imatinib and Sildenafil, the homopiperazine scaffold offers a unique structural modification that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Its utility is demonstrated in the synthesis of novel benzimidazole derivatives and other compounds with significant pharmacological activities.[2][3] Given its integral role in the development of new chemical entities, the purity of N-Methylhomopiperazine HCl is not a trivial matter; it is a critical parameter that can dictate the success, reproducibility, and safety of a research and development program.

For researchers and drug development professionals, the choice between purchasing a reagent from a commercial supplier or undertaking an in-house synthesis is perennial. Commercial sources offer convenience and a stated purity level, typically around 97%.[4][5] However, this convenience can mask an unknown impurity profile that may introduce confounding variables into sensitive assays. In-house synthesis, while more labor-intensive, provides complete control over the process and a thorough understanding of potential process-related impurities.

This guide provides an in-depth, objective comparison of N-Methylhomopiperazine HCl from these two sources. We will detail a robust laboratory-scale synthesis, outline a multi-platform analytical strategy for comprehensive purity assessment, and present a head-to-head comparison of the resulting data. Our goal is to empower researchers to make informed decisions about sourcing critical reagents by understanding the causality behind experimental choices and the implications of different impurity profiles.

Section 1: Laboratory Synthesis and Purification of N-Methylhomopiperazine HCl

Rationale for Synthesis Route Selection

Several synthetic routes to N-Methylhomopiperazine exist.[2][6] For this guide, we have selected a modified Eschweiler-Clarke reaction, a classic and reliable method for the N-methylation of primary and secondary amines. This reductive amination pathway uses formaldehyde as the carbon source and formic acid as the in-situ reducing agent. The choice is predicated on several factors:

  • Accessibility: The reagents (homopiperazine, formaldehyde, formic acid) are common, relatively inexpensive, and readily available in most chemistry laboratories.

  • Robustness: The reaction is known for its high yields and straightforward execution, avoiding the need for specialized catalysts or equipment like high-pressure hydrogenation reactors that might be used in alternative syntheses.[7]

  • Predictable Impurity Profile: The potential side products are well-understood (e.g., unreacted starting material, potential formyl esters), which simplifies the development of a purification and analysis strategy.

The free base is purified via vacuum distillation before being converted to its hydrochloride salt to improve stability and handling characteristics.

Detailed Experimental Protocol: Synthesis, Purification, and Salt Formation

Step 1: N-Methylation of Homopiperazine (Free Base Synthesis)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homopiperazine (10.0 g, 0.1 mol).

  • In a fume hood, add 90% formic acid (15.3 mL, 0.4 mol). Causality: Formic acid acts as both the solvent and the reducing agent in this reaction.

  • Cool the flask in an ice-water bath and slowly add a 37% aqueous solution of formaldehyde (15.0 mL, 0.2 mol) dropwise via an addition funnel. The addition rate should be controlled to keep the internal temperature below 20°C. Causality: The initial reaction is exothermic; slow addition prevents overheating and the formation of undesired side products.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100-110°C) for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the mixture to room temperature and carefully add 20% aqueous sodium hydroxide solution until the pH is >12. Causality: Basification deprotonates the amine product and any remaining formic acid, allowing for extraction into an organic solvent.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methylhomopiperazine free base.

Step 2: Purification by Vacuum Distillation

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude oil to the distillation flask and distill under reduced pressure. Collect the fraction boiling at approximately 74-75 °C/35 mmHg.[2] Causality: Vacuum distillation is an effective method for purifying liquids by separating them based on boiling point, efficiently removing less volatile starting materials and non-volatile polymeric side products.

Step 3: Conversion to Hydrochloride Salt

  • Dissolve the purified N-Methylhomopiperazine (assuming ~9.0 g, ~0.079 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise, until precipitation ceases.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum oven at 40°C overnight to yield N-Methylhomopiperazine HCl.

Synthesis and Purification Workflow

G A Homopiperazine + Formaldehyde + Formic Acid B Reflux @ 100-110°C (Eschweiler-Clarke Reaction) A->B C Basification (NaOH) & DCM Extraction B->C D Crude N-Methylhomopiperazine (Free Base) C->D E Vacuum Distillation D->E F Purified Free Base E->F G Dissolution in Ether & HCl Addition F->G H Filtration & Drying G->H I N-Methylhomopiperazine HCl (Synthesized Product) H->I

Caption: Workflow for the laboratory synthesis of N-Methylhomopiperazine HCl.

Section 2: Comprehensive Purity Analysis Methodology

A single analytical technique is rarely sufficient to establish the purity of a compound unequivocally. We employ an orthogonal approach, using three distinct methods—qNMR, HPLC, and GC-MS—to provide a comprehensive and trustworthy purity profile. This strategy ensures that impurities with different physicochemical properties (volatility, polarity, chromophores) are detected.

Rationale for Analytical Method Selection
  • Quantitative ¹H NMR (qNMR): This is a primary analytical method for purity assessment.[8] Its major advantage is that it determines the purity of a sample by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight, without requiring a reference standard of the analyte itself. It is exceptionally accurate for quantifying the main component, as well as identifying and quantifying residual solvents or major process-related impurities.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis, particularly for non-volatile or thermally labile impurities that are not amenable to GC.[11][12] Since simple amines like N-Methylhomopiperazine lack a strong UV chromophore, detection can be challenging. We utilize a Diode Array Detector (DAD) to identify any UV-active impurities and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection. To manage the polar nature of the analyte, which can lead to poor retention on standard C18 columns, an ion-pairing agent is added to the mobile phase.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.[14] Amine analysis by GC can be challenging due to the basic nature of the analytes, which can interact with acidic sites on the column and in the inlet, leading to poor peak shape (tailing).[15][16] This is mitigated by using a base-deactivated capillary column specifically designed for amine analysis. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

Detailed Analytical Protocols

Commercial Sample Procurement: A sample of N-Methylhomopiperazine (stated purity 97%) was purchased from Sigma-Aldrich (a subsidiary of Merck KGaA) and converted to the HCl salt using the protocol in Section 1, Step 3, to ensure a direct comparison of the same salt form.

Protocol 2.1: Quantitative ¹H NMR (qNMR)

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh ~20 mg of the N-Methylhomopiperazine HCl sample and ~10 mg of maleic acid into a vial. Dissolve in 0.75 mL of D₂O.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s. Causality: A long relaxation delay is critical to ensure complete T1 relaxation for all protons, allowing for accurate integration and quantification.

    • Number of Scans: 16

  • Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Calculation: Purity (wt%) is calculated using the standard qNMR equation, comparing the integral of a well-resolved analyte proton signal with the integral of the vinyl proton signal of maleic acid, accounting for the number of protons, molecular weights, and sample weights.

Protocol 2.2: High-Performance Liquid Chromatography (HPLC-DAD/ELSD)

  • Instrumentation: HPLC system with DAD and ELSD detectors.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine to improve retention on the reversed-phase column.[13]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

Protocol 2.3: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: Base-deactivated column suitable for amines (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

  • Injector Temperature: 250°C, Split mode (20:1).

  • MS Transfer Line: 280°C.

  • MS Source: 230°C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Dissolve the free base (generated by neutralizing the HCl salt and extracting into ether) in methanol to a concentration of 1 mg/mL.

Overall Analytical Workflow

G cluster_0 Sample Sources cluster_1 Analytical Platforms Synthesized Synthesized N-Methylhomopiperazine HCl qNMR Quantitative NMR (qNMR) (Absolute Purity, Solvents) Synthesized->qNMR HPLC HPLC-DAD/ELSD (Non-volatile Impurities) Synthesized->HPLC GCMS GC-MS (Volatile Impurities) Synthesized->GCMS Commercial Commercial N-Methylhomopiperazine HCl Commercial->qNMR Commercial->HPLC Commercial->GCMS Analysis Comparative Data Analysis & Interpretation qNMR->Analysis HPLC->Analysis GCMS->Analysis

Caption: Orthogonal analytical workflow for purity comparison.

Section 3: Comparative Analysis: Synthesized vs. Commercial

The two samples were subjected to the analytical protocols described above. The quantitative results are summarized in the following tables, providing a direct comparison of their purity and impurity profiles.

Table 1: Quantitative ¹H NMR (qNMR) Purity Assessment
SamplePurity (wt%)Identified ImpuritiesQuantity (wt%)
Synthesized 98.6%Dichloromethane0.8%
Diethyl Ether0.2%
Unidentified baselines~0.4%
Commercial 97.2%Toluene1.1%
Unidentified singlets~1.7%

Interpretation: The qNMR analysis reveals that the in-house synthesized batch has a higher absolute purity (98.6%) compared to the commercial sample (97.2%). The primary impurities in the synthesized material are residual solvents from the workup and purification (DCM and ether). The commercial sample contains residual toluene, a common industrial solvent, and several small, unidentified peaks that do not correspond to common lab solvents.

Table 2: HPLC-DAD/ELSD Purity Assessment (Area %)
SampleMain Peak R.T. (min)Purity (Area %)Impurity Peaks (R.T. / Area %)
Synthesized 8.5499.4%6.21 / 0.3% (likely homopiperazine)
9.88 / 0.3% (unknown)
Commercial 8.5598.1%7.15 / 0.8% (unknown)
10.52 / 0.6% (unknown)
Multiple minor <0.1%

Interpretation: The HPLC results corroborate the qNMR findings, showing the synthesized batch to be purer by area percentage. The primary process-related impurity in the synthesized batch is likely unreacted homopiperazine, which is more polar and elutes earlier. The commercial sample displays a more complex impurity profile with several unknown, non-volatile impurities.

Table 3: GC-MS Purity Assessment (Area %)
SampleMain Peak R.T. (min)Purity (Area %)Identified Volatile Impurities (R.T. / Identity)
Synthesized 10.22>99.8%None detected above 0.05%
Commercial 10.2399.5%11.87 / N,N'-Dimethylhomopiperazine (0.4%)
9.15 / Unknown (0.1%)

Interpretation: GC-MS analysis indicates both samples are relatively free of volatile impurities. However, the commercial sample contains a detectable amount of N,N'-Dimethylhomopiperazine, a likely byproduct of over-methylation during a large-scale manufacturing process. The in-house synthesis, using a stoichiometric amount of formaldehyde, effectively avoided this side reaction.

Section 4: Discussion and Implications for Researchers

The comprehensive, multi-platform analysis provides a clear verdict: the carefully executed laboratory synthesis yielded N-Methylhomopiperazine HCl of higher purity (98.6 wt%) than the commercially sourced material (97.2 wt%).

Purity vs. Application: The key distinction lies not just in the percentage points but in the nature of the impurities. The synthesized batch contains known, relatively benign residual solvents which can often be removed with further drying. The commercial batch, however, contains unknown organic impurities and a structurally related byproduct (N,N'-Dimethylhomopiperazine). For drug development professionals, such an impurity could be a significant concern. A structurally similar amine could compete in reactions, be incorporated into the final product, or exhibit its own biological activity or toxicity, thereby confounding screening results and complicating regulatory filings.

Cost-Benefit Analysis:

  • Commercial Procurement: Offers speed and convenience. The Certificate of Analysis provides a baseline purity, but as shown, this may not reflect the full picture. The cost per gram is higher, but it eliminates the need for internal synthesis resources.

  • In-House Synthesis: Requires time, equipment, and analytical resources for validation. However, it provides a product of potentially higher and, more importantly, known purity. For larger quantities, it is significantly more cost-effective and provides absolute certainty about the material's history.

Best Practices and Recommendations:

  • Trust, but Verify: Never assume the stated purity of a commercial reagent is sufficient for your application. At a minimum, a simple ¹H NMR should be run to confirm identity and check for obvious impurities.

  • Employ Orthogonal Methods: For critical reagents that are central to a research program, purity validation should be performed using at least two different analytical techniques (e.g., NMR and HPLC).[8]

  • Consider the Source: When troubleshooting inconsistent experimental results, reagent purity should be a primary suspect. An unknown impurity profile from a commercial source can be a significant hidden variable.

  • Synthesize When Purity is Paramount: For late-stage drug development, GMP synthesis, or when developing highly sensitive and quantitative biological assays, in-house synthesis and rigorous characterization are the most reliable paths to ensuring reagent quality and experimental reproducibility.

By investing the time to understand and validate the purity of foundational building blocks like N-Methylhomopiperazine HCl, researchers can build a more robust and reliable scientific foundation for their work, ultimately accelerating the path to discovery.

References

  • Benchchem. HPLC methods for assessing the purity of Amino-PEG10-Amine products.
  • ChemicalBook. N-Methylhomopiperazine | 4318-37-0.
  • Catapharma Group. N-Methyl Homopiperazine Manufacturer | CAS 4318-37-0.
  • Waters Corporation.
  • Pharmasources.com. N-Methylhomopiperazine.
  • BuyersGuideChem. Supplier CAS No 4318-37-0.
  • Muszyńska, B. et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PMC.
  • Tóth, T. et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Moos, M. et al. (2021).
  • Helda.
  • Thermo Fisher Scientific.
  • de Zeeuw, J. (2021). Analysis of Amines in GC. LabRulez GCMS.
  • LookChem. Cas 4318-37-0,N-Methylhomopiperazine.
  • Maciá, A. et al. (2008). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC.
  • Smith, D. et al. (2023). SIFT-MS analysis of amines: unusually efficient O2 addition to the radical cation product. Royal Society of Chemistry.
  • Sigma-Aldrich. 1-Methylhomopiperazine 97% 4318-37-0.
  • Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
  • Agilent Technologies. Analysis of primary, secondary and tertiary amines.
  • Santa Cruz Biotechnology. 1-Methylhomopiperazine | CAS 4318-37-0.
  • Semantic Scholar.
  • Pauli, G. F. et al. (2014).
  • Sigma-Aldrich. 1-Methylhomopiperazine 97% 4318-37-0.
  • Sigma-Aldrich. 1-Methylhomopiperazine 97% 4318-37-0.
  • Solomon, V. R. et al. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry.
  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Saggadi, H. et al. (2021).

Sources

A Comparative Guide to Elemental Analysis Standards for Diazepane Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For ionizable drug substances such as diazepane hydrochloride, elemental analysis serves as a fundamental tool for confirming identity, purity, and stoichiometry. This guide provides an in-depth comparison of established analytical standards for the elemental analysis of diazepane hydrochloride, offering technical insights and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodologies for their needs.

The hydrochloride salt of diazepane presents a dual analytical challenge: the accurate determination of the organic elements (carbon, hydrogen, and nitrogen) within the heterocyclic diazepane structure, and the precise quantification of the chloride counter-ion. This guide will address both aspects, providing a comparative framework for the most common and effective techniques.

I. Analysis of Organic Elements (Carbon, Hydrogen, Nitrogen)

The foundational method for determining the carbon, hydrogen, and nitrogen content of organic compounds is Combustion Analysis . This technique is a well-established, robust, and highly accurate method that serves as the gold standard in the pharmaceutical industry.

A. The Principle of Combustion Analysis

Combustion analysis operates on a straightforward principle: a small, precisely weighed sample of the diazepane hydrochloride is combusted in a high-temperature furnace (typically around 1000°C) in an oxygen-rich environment. This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced back to N₂. These combustion products are then separated and quantified by a series of detectors.

B. Experimental Workflow & Causality

A typical combustion analysis workflow is designed to ensure complete combustion and accurate detection.

Caption: Workflow for CHN Combustion Analysis.

  • Expertise & Experience: The choice of a tin capsule for sample encapsulation is critical; it acts as a flux, promoting complete and rapid combustion. For hygroscopic substances like some hydrochloride salts, careful sample handling in a controlled environment (e.g., a glovebox with low humidity) is essential to prevent moisture uptake, which would lead to erroneously high hydrogen values.[1][2] Diazepane, as a nitrogen-containing heterocyclic compound, undergoes clean combustion, and the resulting nitrogen oxides are efficiently converted to N₂ gas over heated copper in the reduction tube.[3][4][5][6]

  • Trustworthiness: The system is self-validating through the regular analysis of certified reference materials (e.g., acetanilide, sulfanilamide) with known elemental compositions. The results for these standards must fall within tight specifications to validate the instrument's calibration and performance for the analysis of unknown samples.

C. Performance Characteristics

Combustion analysis offers high precision and accuracy, typically providing results with an absolute deviation of less than 0.3%. It is a rapid technique, with analysis times of a few minutes per sample.

II. Analysis of the Chloride Counter-Ion

The accurate determination of the chloride content is crucial for confirming the salt stoichiometry of diazepane hydrochloride. Several methods are available, each with its own advantages and considerations.

A. Comparison of Analytical Techniques
Technique Principle Advantages Disadvantages Typical RSD
Potentiometric Titration Titration of a dissolved sample with a standardized silver nitrate solution. The endpoint is detected by a sharp change in potential using a silver electrode.High accuracy and precision; considered a primary method.[7]Slower than chromatographic methods; requires careful standardization of titrant.< 1%
Ion Chromatography (IC) Separation of the chloride ion from other sample components on an ion-exchange column, followed by conductivity detection.High sensitivity and selectivity; can analyze multiple ions simultaneously.[8][9]Higher initial instrument cost; requires careful mobile phase preparation.< 2%
Oxygen Flask Combustion (Schöniger Method) followed by Titration/IC The organic sample is combusted in a sealed, oxygen-filled flask containing an absorbing solution. The resulting chloride is then quantified.[10][11][12][13][14]Useful for total chlorine determination in samples where the chloride is not in an ionic form.Labor-intensive; potential for incomplete combustion or analyte loss.1-3%
Argentometric Titration (Mohr's Method) Direct titration with silver nitrate using potassium chromate as an indicator, which forms a red precipitate of silver chromate at the endpoint.[15]Simple and inexpensive equipment.Endpoint determination can be subjective; limited to neutral or slightly alkaline pH.[15]1-2%
B. Detailed Experimental Protocols

This protocol provides a robust and accurate method for the quantification of chloride in diazepane hydrochloride.

  • Instrumentation: Automatic potentiometric titrator with a silver combination electrode.

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Nitric Acid (HNO₃), concentrated.

    • Deionized water.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 100-150 mg of the diazepane hydrochloride sample into a titration vessel.

    • Dissolve the sample in approximately 50 mL of deionized water.

    • Acidify the solution with a few drops of concentrated nitric acid. This prevents the precipitation of silver salts of other potential anions at neutral pH.

    • Titration: Immerse the silver electrode and the burette tip into the solution.

    • Titrate with the standardized 0.1 M AgNO₃ solution. The titrator will automatically detect the endpoint, which corresponds to the point of maximum inflection of the potential curve.

    • Calculation: The chloride content is calculated based on the volume of AgNO₃ consumed, its molarity, and the initial sample weight.

  • Trustworthiness: The method's accuracy is ensured by the use of a primary standard (e.g., sodium chloride) to standardize the silver nitrate titrant. The automated endpoint detection minimizes operator-dependent variability.

IC offers a rapid and sensitive alternative for chloride determination.

Caption: Workflow for Chloride Analysis by Ion Chromatography.

  • Instrumentation: Ion chromatograph equipped with a guard column, an anion-exchange analytical column, a suppressor, and a conductivity detector.

  • Reagents:

    • Chloride standard solution (1000 ppm).

    • Reagent-grade sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) for eluent preparation.

  • Procedure:

    • Eluent Preparation: Prepare an appropriate eluent, for example, a mixture of sodium carbonate and sodium bicarbonate in deionized water.

    • Calibration Standards: Prepare a series of calibration standards by diluting the chloride standard solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh a small amount of diazepane hydrochloride, dissolve it in the mobile phase, and dilute to a known volume to bring the chloride concentration within the calibration range.

    • Analysis: Inject the standards and samples into the IC system. The chloride peak will be identified by its retention time.

    • Quantification: Generate a calibration curve by plotting the peak area of the chloride standard against its concentration. Determine the chloride concentration in the sample from this curve.

  • Expertise & Experience: The use of a suppressor is crucial for high sensitivity in conductivity detection. It reduces the background conductivity of the eluent and enhances the signal from the analyte ions.[8] The choice of the anion-exchange column and eluent composition can be optimized to achieve good resolution between chloride and other potential anionic impurities.

III. Conclusion and Recommendations

For the routine and definitive elemental analysis of diazepane hydrochloride, a combination of methods provides the most comprehensive and reliable data.

  • For C, H, and N analysis, combustion analysis is the undisputed method of choice due to its high accuracy, precision, and speed.

  • For chloride analysis, potentiometric titration is recommended as a primary, high-accuracy method. It is particularly well-suited for final product release testing where accuracy is paramount.

  • Ion chromatography is an excellent alternative for chloride analysis, especially in a high-throughput environment. Its ability to separate and quantify multiple ions can also be advantageous for impurity profiling.

The selection between potentiometric titration and ion chromatography will often depend on the specific laboratory's instrumentation availability, sample throughput requirements, and the need for simultaneous analysis of other ions. Both methods, when properly validated, are suitable for the quality control of diazepane hydrochloride in a regulated pharmaceutical setting.

IV. References

  • U.S. Pharmacopeia. (n.d.). USP General Chapter <232> Elemental Impurities—Limits. USP.

  • U.S. Pharmacopeia. (n.d.). USP General Chapter <233> Elemental Impurities—Procedures. USP. [Link]

  • Burns, D. T., & Chimpalee, N. (1983). Improvements to the oxygen flask combustion procedure for assay of halogenated organic compounds. The Analyst, 108(1288), 849-853. [Link]

  • Burns, D. T., & Chimpalee, N. (1983). Improvements to the oxygen flask combustion procedure for assay of halogenated organic compounds. The Analyst, 108(1288), 849-853.

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Canalias, F., Saco, M., & Gella, F. J. (1987). Evaluation of the direct potentiometric method for serum chloride determination--comparison with the most commonly employed methodologies. Clinical chemistry, 33(9), 1664–1667. [Link]

  • Jones, B. A., & Anderson, J. T. (2011). Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates. Journal of automated methods & management in chemistry, 2011, 893701. [Link]

  • U.S. Pharmacopeia. (n.d.). USP General Chapter <233> Elemental Impurities—Procedures. USP.

  • U.S. Pharmacopeia. (n.d.). USP General Chapter <232> Elemental Impurities—Limits. USP.

  • Belcher, R., & Macdonald, A. M. G. (1958). The Oxygen Flask Method for Determining Elements in Oils - An Evaluation. Talanta, 1(2), 185-189.

  • World Health Organization. (n.d.). 2.4 Oxygen flask method. [Link]

  • Exeter Analytical, Inc. (n.d.). Oxygen Flask Combustion Unit. [Link]

  • Harvey, D. (2022, April 20). Analytical Electrochemistry: Potentiometry. LibreTexts. [Link]

  • West Pharmaceutical Services. (n.d.). Elemental Impurities and the Corresponding Regulations. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of Chloride Ion Concentration by Titration (Mohr's Method). [Link]

  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • Diduco. (n.d.). Analyte: chloride. [Link]

  • Pharmaguideline. (2011, May 26). Testing Procedure (Method of analysis) for Chlorides, Citrates and Esters. [Link]

  • Qiu, Z., & Norwood, D. L. (2022, April 15). Quality Control Methodologies for Pharmaceutical Counterions. LCGC International. [Link]

  • Swamy, K. S. (n.d.). The Analysis of Chloride Ions by Titrimetric and Instrumental Methods. Slideshare.

  • Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • LibreTexts. (2023, August 29). Determination of Chloride using Potentiometry. [Link]

  • Li, Y., et al. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of clinical laboratory analysis, 34(11), e23479. [Link]

  • Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles. [Link]

  • Tossi, E. A., et al. (2009). USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER. Brazilian Journal of Petroleum and Gas, 3(1), 29-34. [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(5), 1693. [Link]

  • IMEKO. (n.d.). VALIDATION OF A METHOD FOR THE EXTRACTION AND QUANTIFICATION OF WATER-SOLUBLE CHLORIDE IN CEMENT BY ION CHROMATOGRAPH. [Link]

  • Dindhoria, N., et al. (2025, January 1). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Al-Zoubi, N. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(4), 843. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]

  • Sherwood Scientific. (n.d.). CLINICAL AND INDUSTRIAL CHLORIDE ANALYSERS FROM SHERWOOD SCIENTIFIC. [Link]

  • Khan, I., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(21), 5033. [Link]

  • Serajuddin, A. T. M. (2018). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]

  • Asoodeh, A., & Ahmadkhani, L. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Iranian journal of pharmaceutical research : IJPR, 21(1), e127036. [Link]

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Melting point determination for N-Methylhomopiperazine HCl characterization

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Determination for N-Methylhomopiperazine HCl: A Comparative Analytical Guide

N-Methylhomopiperazine HCl (1-Methylhomopiperazine hydrochloride) is a critical diamine building block widely utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Because pharmaceutical intermediates are susceptible to polymorphism and moisture absorption, establishing an accurate thermal profile is a fundamental requirement for quality control and downstream formulation.

This guide objectively compares the three primary thermal characterization methodologies—Automated Capillary Apparatus, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—detailing the mechanistic causality behind each technique and providing self-validating protocols for rigorous laboratory execution.

The Mechanistic Challenge of N-Methylhomopiperazine HCl

Hydrochloride salts of diamines are inherently hygroscopic. When N-Methylhomopiperazine HCl absorbs atmospheric moisture, water molecules infiltrate the crystal lattice. This acts as a thermodynamic impurity, lowering the energy required to disrupt intermolecular bonds and resulting in a depressed, broadened melting range.

To accurately characterize this compound, analysts must differentiate between true polymorphic melting, desolvation (water loss), and thermal degradation. Selecting the correct analytical instrument is dependent on whether the goal is routine batch release or in-depth thermodynamic profiling.

Thermal_Workflow API N-Methylhomopiperazine HCl Thermal Characterization Decision Primary Analytical Objective? API->Decision QC Batch Release & USP Compliance Decision->QC Thermo Polymorphism & Enthalpy (ΔH) Decision->Thermo Visual Decomposition vs. Melting Decision->Visual Capillary Automated Capillary Apparatus QC->Capillary Optical Detection DSC Differential Scanning Calorimetry (DSC) Thermo->DSC Heat Flow HSM Hot Stage Microscopy (HSM) Visual->HSM Polarized Light

Workflow for selecting thermal characterization methods for N-Methylhomopiperazine HCl.

Comparative Analysis of Thermal Methods

A. Automated Capillary Melting Point (Pharmacopeial Standard)

The capillary method relies on optical transmission. As the solid sample melts, its opacity decreases, allowing light to pass through to a sensor. According to USP <741>, the melting range is defined as the span from the initial onset of coalescence to complete liquefaction[1].

  • Best For: High-throughput routine quality control and regulatory compliance.

  • Causality & Limitations: Visual melting is a macroscopic observation of lattice collapse. If the sample is loosely packed, poor thermal conductivity through microscopic air pockets will cause an artificially broadened melting range. Furthermore, it cannot quantify the energy of the transition.

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an empty reference pan as they are subjected to a controlled temperature program[2].

  • Best For: Detecting polymorphs, glass transitions (Tg), and quantifying purity[3].

  • Causality & Limitations: DSC directly measures the energy required to break the crystal lattice. By integrating the heat flow over time, analysts obtain the enthalpy of fusion (ΔHf). This allows for the quantification of exact polymorph ratios in a mixed batch—a capability completely absent in capillary methods.

C. Hot Stage Microscopy (HSM)

HSM couples a polarized light microscope with a temperature-controlled stage.

  • Best For: Visual confirmation of complex thermal events.

  • Causality & Limitations: Birefringence (the ability of a crystal to refract polarized light) disappears when a crystal melts into an isotropic liquid. HSM allows the operator to visually distinguish if a DSC endotherm is a true melt or merely the compound dissolving in its own released water of hydration.

Quantitative Method Comparison

Analytical FeatureAutomated Capillary ApparatusDifferential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Melting range (Onset & Clear point)Heat flow, Tg, Enthalpy (ΔH), Exact TmVisual phase transition, Morphology
Sample Size Required 2–3 mm column (~1–5 mg)1–10 mg< 1 mg
Throughput High (3–6 samples simultaneously)Medium (1 sample per run, auto-samplers)Low (1 sample per run, manual)
Data Resolution 0.1 °C< 0.01 °C0.1 °C
Polymorph Detection Poor (Often indistinguishable)Excellent (Distinct endothermic peaks)Good (Visual crystal changes)
Pharmacopeial Standard USP <741> Class IaUSP <891>USP <741>

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the accuracy of the instrument is verified intrinsically during the workflow.

Protocol 1: USP <741> Compliant Capillary Determination
  • System Validation (Bracketing): Calibrate the heating block by running a USP Melting Point Reference Standard (e.g., Phenacetin, Tm = 134.0–136.0 °C) that brackets the expected melting range of the API[4]. Agreement with the standard validates the thermal accuracy for that specific session.

  • Sample Preparation: Pulverize the N-Methylhomopiperazine HCl sample into a fine powder. Dry the powder in a vacuum desiccator over silica gel at 20 mm Hg for 3 hours to remove residual moisture[1].

  • Capillary Charging: Pack the dried powder into a standard USP capillary tube (10 cm length, 0.8–1.2 mm ID). Tap the tube on a hard surface until the powder forms a tightly packed column exactly 2.5–3.5 mm high. Causality: Strict height control ensures uniform heat distribution.

  • Heating Protocol: Insert the capillary into the block at 5 °C below the expected melting point. Initiate a slow heating ramp of 1 °C/min.

  • Data Acquisition: Record the collapse point (onset) and the clear point (complete liquefaction).

Protocol 2: Thermodynamic Profiling via DSC
  • System Validation (Cell Constant Calibration): Perform a calibration run using high-purity Indium (Tm = 156.6 °C, ΔHf = 28.45 J/g). If the Indium peak shifts by even 0.1 °C, the cell constant is mathematically recalibrated before analyzing the API.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of N-Methylhomopiperazine HCl into a standard aluminum DSC pan using a microbalance.

  • Pan Sealing (Crucial Step): Crimp the pan with a pinhole lid. Causality: If the sample contains residual solvent or hydrates, a hermetically sealed pan will trap the vapor, increasing internal pressure and artificially shifting the melting point. The pinhole allows vapor to escape, cleanly separating the broad desolvation endotherm from the sharp melting endotherm.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min to sweep away evolved gases and prevent oxidative degradation during heating.

  • Heating Protocol: Equilibrate the sample at 25 °C, then heat at a rate of 10 °C/min up to 200 °C.

  • Data Analysis: Integrate the primary melting endotherm to determine the extrapolated onset temperature (Tm) and the heat of fusion (ΔHf).

References

  • Source: United States Pharmacopeia (USP)
  • Use of DSC in Pharmaceuticals Drug Characterisation Source: Veeprho Pharmaceuticals URL
  • Differential Scanning Calorimetry (DSC Analysis)
  • Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL
  • Characterization of Pharmaceutical Materials with Modulated DSC™ Source: TA Instruments URL

Sources

Safety Operating Guide

Mastering the Safe Handling of N-Methylhomopiperazine HCl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher, scientist, and drug development professional, precision in the laboratory extends beyond experimental results to encompass the rigorous safety protocols that protect both personnel and discovery. N-Methylhomopiperazine hydrochloride (HCl) is a valuable building block in synthesis, but its hazardous nature demands a comprehensive and intuitive approach to safe handling. This guide moves beyond mere checklists to provide a deep, causal understanding of the necessary precautions, operational workflows, and disposal plans, ensuring your work is conducted with the highest standards of safety and scientific integrity.

Hazard Analysis: Understanding the "Why" Behind the Precautions

N-Methylhomopiperazine HCl, as a solid amine salt, presents a dual-threat profile. Its hazards are rooted in its corrosivity, potential flammability (especially as a dust), and toxicity. Understanding these intrinsic properties is the foundation of a robust safety plan. The free base, N-Methylhomopiperazine, is a flammable liquid and vapor that is harmful if swallowed or in contact with the skin and causes severe skin burns and eye damage[1][2][3]. The hydrochloride salt, while a solid, can retain these hazardous characteristics, particularly when dissolved or if it comes into contact with moisture, which can hydrolyze the salt and create a corrosive acidic environment.

Primary Hazards:

  • Severe Corrosivity (Category 1B): The compound can cause severe skin burns and irreversible eye damage upon contact[2][3]. This is the most immediate and significant risk. The dust from the solid can dissolve in the moisture on skin or in the respiratory tract, leading to chemical burns[4][5].

  • Toxicity: The substance is harmful if swallowed and may be toxic if it is absorbed through the skin or inhaled as dust[3].

  • Flammability: While the HCl salt is a solid, fine dust can form flammable or explosive mixtures with air. The free base is a flammable liquid with a flash point of 45°C (113°F)[2]. This potential fire hazard must be respected during handling and storage.

  • Hygroscopic Nature: The compound may absorb moisture from the air, which can alter its physical properties and exacerbate its corrosive effects[6].

These hazards dictate every procedural choice we make, from the engineering controls we employ to the personal protective equipment we select.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Your primary defense is to engineer out the hazard. All work with N-Methylhomopiperazine HCl must be conducted within a certified chemical fume hood to control dust and potential vapors[2][7]. The workspace should be equipped with a readily accessible eyewash station and safety shower.

Because engineering controls can fail, a secondary layer of defense through appropriate PPE is mandatory. This is not a matter of choice but a critical system for personal safety.

PPE CategorySpecification & Rationale
Eye & Face Chemical splash goggles AND a full-face shield. [8] Goggles provide a seal against dust and splashes. The face shield is required due to the severe corrosivity of the material, protecting the entire face from splashes during solution preparation or spill cleanup.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile). The outer glove should have a long cuff and be worn over the sleeve of the lab coat. Gloves must be inspected for integrity before each use and changed immediately upon contamination[9]. See Table 2 for a detailed glove compatibility analysis.
Body Protection Flame-resistant lab coat and closed-toe shoes. A lab coat made of flame-resistant material is essential due to the flammability risk. Long pants and closed-toe shoes are standard laboratory practice to protect the skin. For large-scale operations, a chemical-resistant apron is recommended[8].
Respiratory Use within a chemical fume hood is the primary control. If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., Type ABEK) is necessary[3].
Field-Proven Insights: Glove Selection

No single glove material is impervious to all chemicals. Selection must be based on chemical compatibility and breakthrough time. While no specific data exists for N-Methylhomopiperazine HCl, we can infer performance based on its chemical class (amine, corrosive salt). Nitrile gloves generally provide good splash protection against a range of chemicals, but they should be changed immediately after contact[9]. For prolonged exposure, heavier-duty gloves should be considered.

Glove MaterialResistance to Bases (e.g., Ammonium Hydroxide)Resistance to Acids (e.g., Hydrochloric Acid)Recommendation for N-Methylhomopiperazine HCl (Incidental Splash)
Nitrile Good to Excellent[10]Good to Fair[10][11]Recommended. Provides a good balance of protection for incidental contact. Change immediately after a splash.
Neoprene ExcellentGoodExcellent Alternative. Offers broad chemical resistance.
Latex GoodFair to Poor[10]Not Recommended. Poor acid resistance and potential for allergic reactions.

This chart provides guidance for incidental splash protection only. For applications involving prolonged or direct exposure, consult the glove manufacturer's specific chemical resistance data.

Operational Workflow: From Receipt to Disposal

A systematic, procedural approach minimizes risk at every stage of the chemical's lifecycle in the lab.

Visualizing the Workflow

The following diagram outlines the critical steps and decision points for safely handling N-Methylhomopiperazine HCl.

Workflow: Safe Handling of N-Methylhomopiperazine HCl cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management prep_hood Verify Fume Hood Certification & Airflow prep_ppe Don Required PPE: - Double Nitrile Gloves - Goggles & Face Shield - FR Lab Coat prep_hood->prep_ppe prep_spill Prepare Spill Kit: - Inert Absorbent - Neutralizing Agent - Waste Bags prep_ppe->prep_spill handle_weigh Weigh Solid in Hood (Use anti-static weigh boat) prep_spill->handle_weigh Proceed to Handling handle_dissolve Slowly Add Solid to Solvent (Control exotherms) handle_weigh->handle_dissolve handle_reaction Perform Experiment (Maintain containment) handle_dissolve->handle_reaction clean_decon Decontaminate Glassware & Surfaces with 70% Ethanol handle_reaction->clean_decon Experiment Complete clean_ppe Doff PPE Correctly (Outer gloves first) clean_decon->clean_ppe clean_handwash Wash Hands Thoroughly clean_ppe->clean_handwash waste_solid Collect Solid Waste & Contaminated Materials clean_handwash->waste_solid Initiate Disposal waste_label Label Waste Containers (Full chemical names) waste_solid->waste_label waste_liquid Neutralize Aqueous Waste (pH 6-8) waste_liquid->waste_label waste_store Store in Satellite Accumulation Area waste_label->waste_store

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.